molecular formula C9H8N2O3 B3277393 5-Nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 65887-63-0

5-Nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3277393
CAS No.: 65887-63-0
M. Wt: 192.17 g/mol
InChI Key: KMXZMXUXZVCNNN-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-3H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXZMXUXZVCNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold: A Technical Guide to API Synthesis and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of pharmaceutical manufacturing, the design and synthesis of beta-adrenergic blocking agents (beta-blockers) rely heavily on highly functionalized core scaffolds. 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) serves as a premier Active Pharmaceutical Ingredient (API) intermediate, specifically engineered for the synthesis of quinolinone-derived therapeutics such as Carteolol[1].

The strategic placement of the nitro group at the C5 position of the dihydroquinolinone ring provides a highly reactive handle. Through a sequence of controlled reductions and substitutions, this nitro group is ultimately converted into the essential ether linkage that bridges the aromatic core to the beta-blocker's hydrophilic side chain.

Table 1: Physicochemical Properties of the Core Scaffold
PropertySpecification
IUPAC Name 5-nitro-3,4-dihydro-1H-quinolin-2-one
CAS Registry Number 65887-63-0
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Purity Standard (API Grade) ≥ 98.0%
Storage Conditions Sealed in dry, 2–8 °C

Data sourced from standardized manufacturing parameters[1].

Mechanistic Role in API Synthesis

The transformation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one into a functional API is a masterclass in chemoselectivity. The synthetic journey to Carteolol involves three distinct mechanistic phases:

  • Reduction : The nitro group is reduced to an amine, yielding 5-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 58130-38-4)[2].

  • Hydroxylation : The amine is converted to a diazonium salt and subsequently hydrolyzed to form 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4)[3].

  • Epoxidation & Amination : The phenolic hydroxyl undergoes an SN2 reaction with epichlorohydrin, followed by ring-opening with tert-butylamine to yield the final API[4].

Pathway N1 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) N2 5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS: 58130-38-4) N1->N2 Catalytic Hydrogenation N3 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4) N2->N3 Diazotization & Hydrolysis N4 5-(2,3-epoxypropoxy)-3,4-dihydroquinolin-2(1H)-one N3->N4 Epoxidation (Epichlorohydrin) N5 Carteolol (Beta-Blocker API) N4->N5 Amination (tert-Butylamine)

Synthetic pathway from 5-Nitro-3,4-dihydroquinolin-2(1H)-one to Carteolol.

Experimental Protocols: A Self-Validating Workflow

To ensure high-yield transitions between these intermediates, the following step-by-step methodologies must be strictly adhered to. Each step is designed with built-in causality to prevent side reactions.

Protocol 1: Chemoselective Reduction to 5-Amino-3,4-dihydroquinolin-2(1H)-one
  • Objective : Reduce the nitro group without reducing the lactam carbonyl[2].

  • Causality : Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized because it offers high chemoselectivity. The lactam carbonyl carbon is stabilized by resonance with the adjacent nitrogen lone pair, rendering it inert to mild catalytic hydrogenation, whereas the nitro group is readily reduced.

  • Procedure :

    • Dissolve 5-Nitro-3,4-dihydroquinolin-2(1H)-one in absolute ethanol.

    • Add 10% Pd/C catalyst (5% w/w relative to substrate).

    • Purge the reactor with nitrogen, followed by hydrogen gas.

    • Stir vigorously at room temperature under 30–40 psi of H2 until hydrogen uptake ceases.

    • Filter the catalyst through a Celite pad to prevent product contamination, and concentrate the filtrate in vacuo.

Protocol 2: Diazotization and Hydroxylation
  • Objective : Convert the amino group to a hydroxyl group via a diazonium intermediate[3].

  • Causality : The reaction temperature must be strictly maintained between 0–5 °C during the addition of sodium nitrite. If the temperature exceeds 5 °C, the diazonium salt will decompose prematurely, releasing nitrogen gas and leading to complex, intractable tar mixtures rather than the desired phenol.

  • Procedure :

    • Suspend 5-amino-3,4-dihydroquinolin-2(1H)-one in an aqueous sulfuric acid solution and cool to 0–5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C.

    • Stir for 30 minutes to ensure complete diazotization.

    • Gradually heat the mixture to 90 °C for 1 hour to drive the hydrolysis (SN1-like mechanism), releasing N2 gas and forming 5-hydroxy-3,4-dihydroquinolin-2(1H)-one[3].

    • Cool to room temperature, extract with ethyl acetate, dry over anhydrous calcium sulfate, and evaporate to yield the solid intermediate[3].

Protocol 3: Epoxidation to the Carteolol Precursor
  • Objective : Attach the epoxide linker to the C5 hydroxyl group.

  • Causality : A strict molar ratio of 1:3 (substrate to epichlorohydrin) is employed[4]. The excess epichlorohydrin acts as a kinetic buffer, preventing the newly formed epoxide from reacting with another molecule of the starting phenol (dimerization). Furthermore, an aqueous sodium hydroxide solution at a precise concentration of 0.2 to 0.6 mol/L is used to deprotonate the phenol without causing base-catalyzed hydrolysis of the lactam ring[4].

  • Procedure :

    • Dissolve 5-hydroxy-3,4-dihydroquinolin-2(1H)-one in the aqueous NaOH solution (0.3–0.5 mol/L)[4].

    • Add epichlorohydrin in a 1:3 molar ratio[4].

    • Heat the biphasic mixture to 50–55 °C and stir for 5 to 7 hours[4].

    • Separate the organic layer, wash with brine, and concentrate to isolate 5-(2,3-epoxypropoxy)-3,4-dihydroquinolin-2(1H)-one.

Analytical Quality Control & Impurity Profiling

For the final API to meet regulatory standards, the intermediate stages must be rigorously monitored for degradation products and unreacted starting materials.

QC_Workflow Q1 Crude API / Intermediate Q2 Sample Preparation (Dissolution & Filtration) Q1->Q2 Q3 HPLC Separation (Base-deactivated C18) Q2->Q3 Q4 UV Detection (252 nm) & MS Ionization Q3->Q4 Q5 Impurity Profiling (Identify & Quantify) Q4->Q5

Analytical quality control workflow for quinolinone derivatives.

Table 2: Optimized HPLC-MS Parameters for Impurity Profiling
ParameterSpecificationScientific Rationale (Causality)
Column Type Base-deactivated C18Prevents severe peak tailing caused by secondary electrostatic interactions between basic amine groups and residual silanols on standard silica[5].
Mobile Phase H2O : Acetonitrile (Gradient)Provides the necessary polarity shift to resolve structurally similar impurities (e.g., unreacted 5-hydroxy intermediate vs. epoxidized product)[5].
UV Detection 252 nmAligns perfectly with the maximum absorbance ( λmax​ ) of the conjugated dihydroquinolinone chromophore[5].
MS Ion Source 230 °CEnsures optimal volatilization and ionization of the target analytes without inducing thermal degradation prior to quadrupole entry[5].

References

  • Google Patents - CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes.

Sources

5-Nitro-3,4-dihydroquinolin-2(1H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a nitro group at the 5-position of this privileged core creates 5-Nitro-3,4-dihydroquinolin-2(1H)-one, a compound of significant interest for therapeutic development. However, its precise mechanism of action has not been fully elucidated in publicly available literature. This technical guide synthesizes the current understanding of the broader quinolinone class and the specific influence of the nitro functional group to postulate likely mechanisms of action. We provide a comprehensive exploration of potential biological targets, including protein kinases and receptors in the central nervous system. Critically, this document serves as a practical roadmap for researchers, offering detailed, field-proven experimental protocols to systematically investigate and characterize the compound's true pharmacological profile. From initial cytotoxicity screening to advanced enzyme inhibition and receptor binding assays, we present a logical workflow designed to de-orphanize this promising molecule.

PART 1: The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of FDA-approved drugs, such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol.[1] This diversity highlights the scaffold's versatility in engaging a wide array of biological targets. Compounds containing this core exhibit activities including phosphodiesterase inhibition, antagonism of vasopressin receptors, and modulation of serotonin and dopamine receptors.[1][2] This established therapeutic relevance underscores the potential of new derivatives, like the 5-nitro variant, to yield novel pharmacological agents. The core structure provides a robust platform for chemical modification, allowing for fine-tuning of its steric and electronic properties to achieve desired biological effects.[3]

PART 2: The Strategic Role of the 5-Nitro Group

The nitro group (-NO2) is a potent pharmacophore known to significantly influence the biological activity of a parent molecule.[4] In the context of oncology, the nitroaromatic functionality is a classic feature of hypoxia-activated prodrugs. Many solid tumors have hypoxic (low oxygen) regions, a condition that allows for the enzymatic reduction of the nitro group.[5] This bioreduction leads to the formation of highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage and trigger apoptosis, often through the generation of reactive oxygen species (ROS).[5] This mechanism suggests a strong possibility that 5-Nitro-3,4-dihydroquinolin-2(1H)-one could exhibit selective cytotoxicity in tumor microenvironments.

PART 3: Postulated Mechanisms of Action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Given the absence of direct studies on the 5-nitro isomer, we can formulate several evidence-based hypotheses regarding its mechanism of action by examining its structural components and the behavior of closely related analogs.

Hypothesis A: Anticancer Activity via VEGFR2 Kinase Inhibition

A compelling line of investigation is the potential for 5-Nitro-3,4-dihydroquinolin-2(1H)-one to function as an anticancer agent by inhibiting key signaling pathways involved in tumor growth and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor survival and metastasis.[3] Several novel 3,4-dihydroquinolin-2(1H)-one analogs have been specifically designed and synthesized as potent inhibitors of VEGFR2.[3][6] These compounds have demonstrated significant antiproliferative effects against glioblastoma cell lines, with IC50 values in the low micromolar range.[3][6]

The binding of the VEGF-A ligand to VEGFR2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways such as RAS/MAPK/ERK and PI3K/AKT, ultimately promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 by a small molecule like 5-Nitro-3,4-dihydroquinolin-2(1H)-one would block these crucial signals.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 P2 P VEGFR2->P2 RAS RAS P1->RAS Autophosphorylation activates signaling PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 5-Nitro-3,4-dihydro- quinolin-2(1H)-one Inhibitor->VEGFR2 Inhibition

VEGFR2 Signaling Pathway and Point of Inhibition.

Table 1: Anticancer Activity of Related 3,4-Dihydroquinolin-2(1H)-one Analogs

Compound ID Cancer Cell Line IC50 (µM) Reference
4m U87-MG (Glioblastoma) 4.20 [3][6]
4q U87-MG (Glioblastoma) 8.00 [3][6]
4u U87-MG (Glioblastoma) 7.96 [3][6]
4t U87-MG (Glioblastoma) 10.48 [3][6]

| Temozolomide (TMZ) | U87-MG (Glioblastoma) | 92.90 |[3] |

Hypothesis B: Neuromodulatory Activity

The position of the nitro group on the quinolinone ring is critical in determining its pharmacological activity. For instance, 3-Nitro-3,4-dihydro-2(1H)-quinolones have been synthesized and evaluated as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at the (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] This activity is highly dependent on the acidity conferred by the 3-nitro group, which exists as an anion at physiological pH.[7]

Conversely, other derivatives of the core scaffold are known to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8] It is plausible that 5-Nitro-3,4-dihydroquinolin-2(1H)-one could interact with a different set of neurological targets compared to its 3-nitro isomer, potentially including MAO or other receptors within the central nervous system. However, without direct experimental evidence, this remains speculative.

Hypothesis C: Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5] Furthermore, many nitroaromatic compounds exhibit potent antimicrobial effects.[4] The mechanism is often attributed to the inhibition of essential bacterial enzymes or the generation of cytotoxic reactive oxygen species following the reduction of the nitro group by microbial nitroreductases.[5] Therefore, it is reasonable to postulate that 5-Nitro-3,4-dihydroquinolin-2(1H)-one may possess antibacterial or antifungal properties.

PART 4: A Practical Guide to Elucidating the Mechanism of Action

The following protocols provide a self-validating system for the systematic characterization of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, beginning with broad screening and progressing to specific target validation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a first-line assessment of the compound's effect on cell metabolic activity, which is an indicator of cell viability.

Causality Behind Experimental Choices: The MTT assay is chosen for its robustness, high-throughput nature, and its ability to provide a quantitative measure (IC50) of a compound's potency across multiple cell lines, which can offer initial clues about potential selectivity (e.g., cancer vs. non-cancer cells).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Preparation: Prepare a stock solution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment.

  • Compound Treatment: Remove the old medium from the wells and replace it with medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compound Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Treat_Cells Incubate_48h Incubate (e.g., 48h) Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for MTT Cell Viability Assay.
Protocol 2: Target Validation - General Enzyme Inhibition Assay

Should the compound show significant biological activity, the next logical step is to determine if this is due to the inhibition of a specific enzyme.

Causality Behind Experimental Choices: A kinetic enzyme assay is a direct method to confirm target engagement. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, one can determine not only the potency (IC50) but also the mode of inhibition (e.g., competitive, non-competitive), which provides deep mechanistic insight.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., VEGFR2, MAO-B), the enzyme's substrate, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. Include controls for no enzyme, no substrate, and no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of product or the depletion of a substrate. The detection method depends on the specific enzyme (e.g., change in absorbance, fluorescence, or luminescence). For kinases like VEGFR2, this is often done using assays that detect ATP consumption or phosphopeptide formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition, repeat the experiment with multiple substrate concentrations. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will reveal the inhibition type.

Diagram of Competitive vs. Non-Competitive Inhibition.
Protocol 3: Target Validation - Radioligand Binding Assay

This assay is used to determine if the compound binds to a specific receptor and to quantify its binding affinity (Ki).

Causality Behind Experimental Choices: Radioligand binding is the gold standard for quantifying the interaction between a ligand and a receptor. It is highly sensitive and allows for the precise determination of binding affinity (Ki), which is a crucial parameter in drug development for understanding a compound's potency at its molecular target.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., NMDA or serotonin receptors).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a constant concentration of a radiolabeled ligand (a molecule known to bind to the receptor, e.g., -pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled test compound (5-Nitro-3,4-dihydroquinolin-2(1H)-one).[9][10]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filter traps the membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity in a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 is determined from this curve and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the definitive mechanism of action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one remains to be experimentally confirmed, its structural features provide a strong basis for several plausible hypotheses. The presence of the versatile 3,4-dihydroquinolin-2(1H)-one scaffold, combined with the potent nitro pharmacophore, suggests primary potential as a hypoxia-activated anticancer agent, possibly acting through the inhibition of key kinases like VEGFR2.

The path forward requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a comprehensive framework for researchers to first screen for general cytotoxic or biological activity and then to identify and validate specific molecular targets. Elucidating the precise mechanism of action is the critical next step in determining the therapeutic potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one and will pave the way for further preclinical development and structure-activity relationship (SAR) studies.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. (2002). European Journal of Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. (2007). Journal of Neural Transmission. Retrieved March 13, 2026, from [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. (2018). Mini-Reviews in Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. (1993). Journal of Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. Retrieved March 13, 2026, from [Link]

  • Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. (2002). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. Retrieved March 13, 2026, from [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). PMC. Retrieved March 13, 2026, from [Link]

  • Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives. (2001). PubMed. Retrieved March 13, 2026, from [Link]

  • Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. (2017). AperTO. Retrieved March 13, 2026, from [Link]

  • ENZYME INHIBITION. (n.d.). Retrieved March 13, 2026, from [Link]

  • Radioligand binding assays for human 5-HT2A receptor. (n.d.). EMBL-EBI. Retrieved March 13, 2026, from [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (2018). PubMed. Retrieved March 13, 2026, from [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. (2025). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors. (2025). PubMed. Retrieved March 13, 2026, from [Link]

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. (2019). MedCrave online. Retrieved March 13, 2026, from [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). MDPI. Retrieved March 13, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2014). PMC. Retrieved March 13, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved March 13, 2026, from [Link]

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Unlocking the Pharmacological Potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) represents a privileged scaffold in medicinal chemistry. While the compound itself is rarely administered as an active pharmaceutical ingredient (API), its biological and commercial significance lies in its role as a highly versatile, stereoelectronically tuned precursor. The 3,4-dihydroquinolin-2(1H)-one (carbostyril) core is a recognized pharmacophore in numerous FDA-approved drugs. The strategic placement of the nitro group at the C5 position provides a critical synthetic handle, enabling the divergent synthesis of potent biological modulators—most notably chitin synthase (CHS) inhibitors and beta-adrenergic receptor antagonists.

This whitepaper dissects the chemical reactivity, biological applications, and validated experimental workflows associated with 5-nitro-3,4-dihydroquinolin-2(1H)-one, providing a rigorous, self-validating guide for drug development professionals.

Structural Significance and Chemical Reactivity

The 3,4-dihydroquinolin-2(1H)-one ring system mimics the structural motif of endogenous ligands, making it an excellent hinge-binding or hydrogen-bond-donating scaffold in protein active sites.

  • The C5-Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic attack but perfectly positions the molecule for controlled functionalization. Causality in Design: The nitro group acts as a stable, masked amine during early-stage scaffold construction, preventing unwanted oxidation or side reactions that a free primary amine would undergo. Once the core is established, catalytic hydrogenation cleanly unmasks the amine, priming the C5 position for further derivatization.

  • The Lactam Motif: The cyclic amide provides metabolic stability and serves as a crucial hydrogen bond donor/acceptor pair (NH-C=O). In the context of enzyme inhibition, this motif mimics the uridine diphosphate (UDP) moiety of natural substrates, anchoring the molecule within the target's active site.

Core Biological Applications

Chitin Synthase Inhibition (Antifungal Agents)

Fungal infections, particularly those caused by Candida albicans and Cryptococcus neoformans, pose significant clinical challenges due to rising drug resistance[1]. Chitin synthase (CHS) is a membrane-bound enzyme responsible for synthesizing chitin, a critical structural component of the fungal cell wall[2]. Because CHS is absent in mammalian cells, it is an ideal target for highly selective antifungal therapy[2].

Recent structure-activity relationship (SAR) studies have demonstrated that 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives—synthesized directly from the reduced 5-amino intermediate—exhibit exceptional CHS inhibitory activity[1]. The piperazine ring extends into the hydrophobic pocket of the CHS active site, while the carbostyril core anchors the molecule via hydrogen bonding, effectively outcompeting the natural substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

Adrenergic Receptor Modulation (Carteolol Precursors)

Beyond antifungals, the 5-nitro precursor is pivotal in the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, the direct intermediate for carteolol[3]. Carteolol is a potent, non-selective beta-blocker utilized clinically to treat glaucoma and ocular hypertension[4]. The synthetic trajectory involves the reduction of the 5-nitro group to an amine, followed by diazotization and hydrolysis to yield the phenolic hydroxyl group[3]. This intermediate is subsequently reacted with epichlorohydrin and tert-butylamine to yield the final API[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of 5-nitro-3,4-dihydroquinolin-2(1H)-one into 5-(piperazin-1-yl) derivatives yields compounds with CHS inhibitory activity superior to established natural product inhibitors like Polyoxin B[1].

Table 1: In Vitro Chitin Synthase Inhibition and Antifungal Activity
Compound DesignationCHS Inhibitory Activity (IC₅₀, mM)C. albicans MIC (μg/mL)Activity Profile
Polyoxin B (Control) 0.1832Baseline Standard
Compound 4a 0.1032Highly Potent CHS Inhibition
Compound 4c 0.15>32Potent CHS Inhibition
Compound 4i 0.3632Moderate CHS, High Antifungal
Compound 4j 0.4732Moderate CHS, High Antifungal
Compound 4h 0.38>32Moderate Activity

(Data summarized from the biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives[1])

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that the reproducibility of these syntheses hinges on controlling reaction microenvironments. The following protocols are engineered as self-validating systems.

Protocol A: Catalytic Hydrogenation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Objective: Selective reduction of the nitro group to yield 5-amino-3,4-dihydroquinolin-2(1H)-one without over-reducing the lactam carbonyl.

  • Setup: In a high-pressure Parr reactor, suspend 5-nitro-3,4-dihydroquinolin-2(1H)-one (10.0 g, 52.0 mmol) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%). Causality Note: Wet Pd/C (50% water) is strictly recommended to mitigate the risk of ignition when introduced to methanol. The choice of Pd/C over stronger reducing agents (e.g., LiAlH₄) ensures chemoselectivity.

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the reactor to 40 psi with H₂ gas. Stir vigorously at 25°C for 4 hours.

  • Validation (In-Process): Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (R_f ~0.8) should completely convert to a highly polar, UV-active spot (R_f ~0.3) that stains positive with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Critical: Do not allow the Celite pad to dry out, as finely divided palladium is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 5-amino-3,4-dihydroquinolin-2(1H)-one as a pale yellow solid. Yield: >95%.

Protocol B: In Vitro Chitin Synthase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized 5-piperazinyl derivatives[1].

  • Enzyme Preparation: Isolate CHS from Saccharomyces cerevisiae or Candida albicans microsomal fractions via ultracentrifugation.

  • Incubation: In a 96-well microtiter plate, combine the enzyme preparation, radiolabeled substrate ([¹⁴C]-UDP-GlcNAc), divalent cations (Mg²⁺ acting as a necessary cofactor), and varying concentrations of the inhibitor (0.01 to 1.0 mM).

  • Reaction: Incubate the mixture at 30°C for exactly 60 minutes to ensure steady-state kinetics.

  • Termination & Filtration: Stop the reaction by adding 10% trichloroacetic acid (TCA). Filter the mixture through glass-fiber filters to capture the insoluble [¹⁴C]-chitin polymer.

  • Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Visualizations

SyntheticWorkflow A 5-Nitro-3,4-dihydroquinolin -2(1H)-one (Precursor) B 5-Amino-3,4-dihydroquinolin -2(1H)-one (Key Intermediate) A->B Catalytic Hydrogenation (H2, Pd/C) C 5-(Piperazin-1-yl)quinolin -2(1H)-one Derivatives (CHS Inhibitors) B->C Alkylation / Cyclization (Bis-chloroethylamines) D 5-Hydroxy-3,4-dihydroquinolin -2(1H)-one (Phenolic Intermediate) B->D Diazotization (NaNO2, H2SO4) E Carteolol (Beta-Blocker) D->E Epichlorohydrin & tert-Butylamine

Synthetic divergence of 5-nitro-3,4-dihydroquinolin-2(1H)-one into active pharmacophores.

Mechanism Substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) Enzyme Chitin Synthase (CHS) Active Site Substrate->Enzyme Binds & Donates GlcNAc Polymer Chitin Polymer (Fungal Cell Wall Integrity) Enzyme->Polymer Catalyzes β-1,4-glycosidic bonds Death Fungal Cell Lysis & Pathogen Death Polymer->Death Prevents Lysis Inhibitor 5-(Piperazin-1-yl)quinolin -2(1H)-one Derivatives Inhibitor->Enzyme Competitive Inhibition (Blocks Substrate Binding) Inhibitor->Death Induces Osmotic Instability

Mechanism of action for chitin synthase inhibition by 5-piperazinyl derivatives.

References

  • Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed - 1

  • Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents - Taylor & Francis - 2

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 - ChemicalBook - 3

  • Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes (CN107337639B) - Google Patents - 4

Sources

A Technical Guide to the Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position serves as a critical synthetic handle and a key pharmacophoric element, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other therapeutic agents. This guide provides an in-depth examination of the synthesis of 5-nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives. It details the foundational electrophilic aromatic substitution, explores the mechanistic rationale behind reaction conditions, and presents validated protocols for synthesis and subsequent derivatization, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 5-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold

The quinolinone structural motif is prevalent in a wide array of natural products and clinically significant drugs.[1][2] The partially saturated version, 3,4-dihydroquinolin-2(1H)-one, retains significant biological relevance and serves as a foundational building block in medicinal chemistry. These compounds have been investigated for a range of activities, including their use as neuroleptic drugs, platelet aggregation inhibitors, and anticancer agents.[3][4]

The strategic placement of a nitro group onto this scaffold, specifically at the 5-position, is of paramount importance for two primary reasons:

  • Pharmacological Activity: The nitro group itself can be a key interacting moiety within a biological target. For instance, in the context of PARP inhibitors, the related phthalazinone and quinazolinone cores are key scaffolds, and strategic substitution is critical for potency.[5][6][7] The electronic properties of the nitro group can significantly influence the binding affinity of the molecule to its target receptor or enzyme.

  • Synthetic Utility: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to a primary amine (5-amino-3,4-dihydroquinolin-2(1H)-one), which then serves as a nucleophilic handle for the introduction of a wide variety of substituents, enabling the synthesis of extensive chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus on the core synthesis of this key intermediate and provide insights into its further elaboration into diverse derivatives.

Core Synthesis: Electrophilic Nitration of 3,4-dihydroquinolin-2(1H)-one

The primary and most direct route to 5-nitro-3,4-dihydroquinolin-2(1H)-one is the electrophilic aromatic substitution (EAS) on the parent 3,4-dihydroquinolin-2(1H)-one molecule.

Mechanistic Principles

The nitration of an aromatic ring is a classic EAS reaction. The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[8][9]

  • Generation of the Electrophile: The nitronium ion is typically generated in situ from concentrated nitric acid (HNO₃) by using a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄), as a catalyst.[8][9][10] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[9][10]

  • Electrophilic Attack: The aromatic ring of the dihydroquinolinone acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[9]

  • Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group.[8][9] This restores the aromaticity of the ring and yields the final nitrated product.

Regioselectivity: Why the 5-Position?

The directing effects of the substituents on the 3,4-dihydroquinolin-2(1H)-one ring govern the position of nitration. The molecule contains an amide group fused to the benzene ring. The amide is an ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. However, it is also a deactivating group due to the inductive effect of the carbonyl.

In this specific system, the directing effects favor substitution at the positions ortho and para to the nitrogen atom. The para-position (C7) and one ortho-position (C5) are the most likely sites for electrophilic attack. Steric hindrance from the fused heterocyclic ring can influence the outcome, but the 5-position is often a major product in the nitration of such bicyclic systems.[3]

Workflow and Causality of Experimental Choices

The following diagram illustrates the logical flow of the core synthesis, emphasizing the rationale behind each step.

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation & Safety cluster_reaction Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Isolation and Purification Prep Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cooling Cool Mixture in Ice Bath (0-5°C) Prep->Cooling Highly Exothermic Reaction Requires Strict Temperature Control Addition Slow, Dropwise Addition of Substrate to Nitrating Mixture Cooling->Addition Use Pre-cooled Mixture StartMat Dissolve 3,4-dihydroquinolin-2(1H)-one in Conc. H₂SO₄ StartMat->Addition Ensures Homogeneity Stir Maintain Low Temperature and Stir for 2-4 hours Addition->Stir Controls Reaction Rate Prevents Overheating & Side Reactions Quench Pour Reaction Mixture onto Crushed Ice Stir->Quench Monitor by TLC Precipitate Precipitate Formation (Product is Insoluble in Water) Quench->Precipitate Neutralizes Strong Acid Precipitates Organic Product Filter Vacuum Filtration Precipitate->Filter Collects the Crude Solid Wash Wash with Cold Water Filter->Wash Removes Residual Acid Dry Dry the Solid Product Wash->Dry Yields Crude Product Derivatization cluster_reactions Derivative Synthesis Pathways Nitro 5-Nitro-3,4-dihydro- quinolin-2(1H)-one Amine 5-Amino-3,4-dihydro- quinolin-2(1H)-one Nitro->Amine Reduction (e.g., SnCl₂, H₂/Pd-C) Amide Amide Derivatives Amine->Amide Acylation (R-COCl, Ac₂O) Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation (R-SO₂Cl) Urea Urea/Thiourea Derivatives Amine->Urea Reaction with Isocyanates (R-NCO) Alkylation N-Alkylated Derivatives Amine->Alkylation Reductive Amination or SNAr

Sources

Foreword: Navigating the Landscape of 5-Nitro-Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of 5-Nitro-Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 5-position, is anticipated to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-nitro-dihydroquinolinones. Due to the nascent stage of research specifically focused on this class of compounds, this document synthesizes information from related molecular families, most notably 5-nitroquinolines, to extrapolate and predict the SAR of 5-nitro-dihydroquinolinones. This approach is intended to provide a foundational framework for researchers entering this promising field.

The Dihydroquinolinone Core: A Foundation for Drug Discovery

Dihydroquinolinones, bicyclic heterocyclic compounds, are integral to the development of a wide array of therapeutic agents. Their rigid structure provides a well-defined orientation for substituent groups to interact with target proteins. The partial saturation in the heterocyclic ring imparts a three-dimensional character that can be exploited for achieving selectivity and improved pharmacokinetic profiles compared to their fully aromatic quinolinone counterparts.

Synthesis of 5-Nitro-Dihydroquinolinones: A Proposed Pathway

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various methods, including the reduction of the corresponding quinolin-2(1H)-ones.[1] A plausible route to 5-nitro-dihydroquinolinones involves a multi-step sequence starting from readily available precursors.

G cluster_synthesis Proposed Synthetic Pathway for 5-Nitro-Dihydroquinolinones start 2-Nitroaniline step1 Acylation start->step1 intermediate1 N-(2-nitrophenyl)acrylamide step1->intermediate1 step2 Intramolecular Friedel-Crafts Cyclization intermediate1->step2 intermediate2 5-Nitroquinolin-2(1H)-one step2->intermediate2 step3 Selective Reduction intermediate2->step3 product 5-Nitro-3,4-dihydroquinolin-2(1H)-one step3->product

A proposed synthetic route to 5-nitro-dihydroquinolinones.

Experimental Protocol: Proposed Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

  • Step 1: Acylation of 2-Nitroaniline. React 2-nitroaniline with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature to yield N-(2-nitrophenyl)acrylamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. Treat N-(2-nitrophenyl)acrylamide with a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) at elevated temperatures to effect intramolecular cyclization to 5-nitroquinolin-2(1H)-one.

  • Step 3: Selective Reduction of the Alkene. The selective reduction of the double bond in the heterocyclic ring of 5-nitroquinolin-2(1H)-one can be challenging due to the presence of the reducible nitro group. Catalytic hydrogenation using specific catalysts (e.g., Ni/N-SiC) under controlled conditions of hydrogen pressure and temperature may achieve the desired transformation to 5-nitro-3,4-dihydroquinolin-2(1H)-one.[2] Alternatively, methods like those employing SmI2/H2O/MeOH could be explored for their selectivity.[1]

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 5-nitro-dihydroquinolinones is governed by the interplay of its core structure and the electronic and steric properties of its substituents.[3][4]

The Crucial Role of the 5-Nitro Group

The nitro group at the 5-position is a key determinant of the biological activity of this class of compounds. Its strong electron-withdrawing nature significantly influences the electronic distribution of the entire molecule.

  • Bioreduction and Hypoxia Selectivity: The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species.[5] This property makes 5-nitro-dihydroquinolinones promising candidates for the development of hypoxia-activated anticancer drugs.

  • Generation of Reactive Oxygen and Nitrogen Species: The nitro moiety can be a source of nitric oxide (NO), a critical signaling molecule.[5] Furthermore, compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have been shown to increase intracellular reactive oxygen species (ROS).[6][7] This dual ability to generate reactive species can contribute to potent antimicrobial and anticancer effects.

  • Chelation of Divalent Cations: The 5-nitro-8-hydroxyquinoline scaffold, found in the antibiotic Nitroxoline, exerts its antimicrobial effect through the chelation of divalent metal ions like zinc and iron, which are essential for bacterial and fungal metabolism.[8][9] While the dihydroquinolinone core lacks the 8-hydroxy group for potent chelation, the introduction of suitable chelating groups in proximity to the nitro group could be a viable strategy for developing novel antimicrobial agents.

G cluster_sar Key SAR Insights for 5-Nitro-Dihydroquinolinones core 5-Nitro-Dihydroquinolinone Core nitro 5-Nitro Group (Key Pharmacophore) core->nitro r1 R1 Substituent (Modulates Lipophilicity & Potency) core->r1 r2 R2 Substituent (Influences Selectivity & Metabolism) core->r2

Core structural elements influencing the SAR of 5-nitro-dihydroquinolinones.
Influence of Substituents on the Dihydroquinolinone Scaffold

Systematic modification of the dihydroquinolinone core can fine-tune the pharmacological properties of the molecule.

PositionSubstituent TypePredicted Effect on ActivityRationale
N1 Alkyl, Aryl, HeteroarylModulation of lipophilicity, steric bulk, and potential for additional binding interactions.Substituents at this position can influence membrane permeability and introduce new pharmacophoric features.
C3, C4 Small alkyl groupsIntroduction of chiral centers, potentially leading to stereospecific interactions with the target.Stereochemistry can be critical for biological activity, with different enantiomers exhibiting distinct potencies and toxicities.
Aromatic Ring (C6, C7, C8) Electron-donating or -withdrawing groupsAlteration of the electronic properties of the core, potentially influencing the reduction potential of the nitro group and overall reactivity.Substituents on the aromatic ring can modulate the electronic landscape of the molecule, affecting its interaction with biological targets and metabolic stability.

Therapeutic Potential and Biological Activities

Based on the known activities of related 5-nitroquinoline compounds, 5-nitro-dihydroquinolinones are predicted to exhibit a range of valuable biological activities.

Anticancer Activity

The presence of the 5-nitro group suggests a strong potential for anticancer activity, particularly against solid tumors characterized by hypoxic regions.[5] The cytotoxicity of 8-hydroxy-5-nitroquinoline (Nitroxoline) against various human cancer cell lines further supports this hypothesis.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 5-nitro-dihydroquinolinone derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[5][10]

Antimicrobial Activity

Nitroxoline (5-nitro-8-hydroxyquinoline) is a clinically used urinary antiseptic with broad-spectrum antibacterial and antifungal activity.[8][9] This suggests that 5-nitro-dihydroquinolinones could also possess antimicrobial properties. Their mechanism of action may involve the generation of reactive oxygen species and/or the chelation of essential metal ions.[6][7][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 5-nitro-dihydroquinolinone derivatives in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions and Concluding Remarks

The exploration of 5-nitro-dihydroquinolinones represents a promising frontier in drug discovery. The foundational SAR insights presented in this guide, extrapolated from closely related chemical entities, provide a rational basis for the design and synthesis of novel derivatives with potent and selective biological activities. Future research should focus on the systematic synthesis of a library of 5-nitro-dihydroquinolinone analogs and their comprehensive biological evaluation to validate and refine the hypothesized SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Wiley Online Library.
  • The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. MPG.PuRe.
  • The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. PubMed.
  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. PMC.
  • 5-Nitrocinnoline: A Comparative Analysis of its Biological Activity. Benchchem.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. ResearchGate.
  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed.
  • Structure-activity relationship of anticancer drug candidate quinones. Springer.
  • Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide. PrepChem.com.
  • Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Preprints.org.
  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Royal Society of Chemistry.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Structure Activity Relationships. Drug Design Org.
  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC.
  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews.
  • Dual mechanism of action of 5-Nitro-1,10-phenanthroline against mycobacterium tuberculosis. Research With Rutgers.
  • (PDF) Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ResearchGate.

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Methodological & Application

Application Note: Profiling 5-Nitro-3,4-dihydroquinolin-2(1H)-one and its Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacological Rationale

The 3,4-dihydroquinolin-2(1H)-one core is a heavily utilized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutics, including the vasodilator cilostazol and the antipsychotic aripiprazole. Within this chemical space, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (also known as 5-nitrocarbostyril) serves as both a critical synthetic anchor and a primary screening candidate[1].

The strongly electron-withdrawing nitro group at the C5 position significantly alters the electron density of the lactam ring, influencing hydrogen bond dynamics. Furthermore, it acts as a versatile chemical handle; reduction to the 5-amino derivative allows for rapid library expansion to probe the hydrophobic pockets of key therapeutic targets. Recent literature highlights the efficacy of 3,4-dihydroquinolin-2(1H)-one analogues as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in glioblastoma models[2],[3], and as modulators of Phosphodiesterase 3 (PDE3).

As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental framework for evaluating 5-Nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives. Rather than merely listing steps, this document details the causality behind our experimental design, ensuring robust, reproducible data generation.

Experimental Workflows & Logical Relationships

To comprehensively profile the biological activity of this scaffold, we employ a dual-pathway screening strategy targeting both tumor proliferation (VEGFR2) and intracellular signaling (PDE3).

ExperimentalWorkflow A Scaffold Library 5-Nitro-3,4-dihydroquinolin-2(1H)-one B Cell Culture & Seeding (U87-MG / HASMCs) A->B C Compound Treatment (0.1 nM - 100 µM) B->C D MTT Viability Assay (VEGFR2 Profiling) C->D E HTRF cAMP Assay (PDE3 Profiling) C->E F Data Analysis (IC50 & Z'-factor) D->F E->F

Caption: Workflow for evaluating 5-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives in cell-based assays.

The Self-Validating System

A protocol is only as reliable as its internal controls. Both assays described below are designed as self-validating systems. They require the calculation of a Z'-factor for every plate. An assay is only deemed valid if the Z'-factor is ≥0.5 , proving that the signal dynamic range and data variance are sufficient to distinguish true pharmacological hits from assay noise.

Protocol I: VEGFR2-Mediated Anti-Proliferative Assay

This assay evaluates the anti-angiogenic and anti-proliferative capabilities of the scaffold against glioblastoma multiforme (GBM) cell lines, which overexpress VEGFR2[2].

Causality & Experimental Choices
  • Cell Line Selection (U87-MG): U87-MG cells are chosen because they exhibit high basal levels of VEGFR2 and rapid proliferation, making them highly sensitive to kinase inhibitors[2].

  • Seeding Density (5,000 cells/well): U87-MG cells have a doubling time of ~34 hours. Seeding at this specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour compound exposure. Over-seeding leads to contact inhibition, which can falsely mimic drug-induced cytostasis.

  • MTT Readout: MTT is reduced to formazan exclusively by mitochondrial succinate dehydrogenase. This makes it a direct proxy for metabolic viability rather than mere cell number, providing a highly sensitive readout for kinase-inhibitor-induced apoptosis.

Step-by-Step Methodology
  • Cell Seeding: Harvest U87-MG cells at 80% confluency. Seed 5,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Preparation: 5-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives can exhibit poor aqueous solubility. Prepare a 10 mM master stock in 100% DMSO. Perform a 10-point, 1:3 serial dilution in DMSO.

    • Expert Insight: A 1:3 dilution series covers over 4 logs of concentration, capturing both the upper and lower asymptotes of the dose-response curve, which is mathematically critical for calculating a precise Hill slope.

  • Treatment: Dilute the DMSO stocks 1:200 in culture media to create 2X treatment solutions (final DMSO concentration in the well will be 0.5% v/v, preventing solvent toxicity). Add 100 µL of the 2X solution to the existing 100 µL in the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of neat DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Use Sunitinib as a positive control for maximum VEGFR2 inhibition[3].

Protocol II: PDE3-Targeted cAMP Accumulation Assay

Many dihydroquinolinone derivatives exhibit potent PDE3 inhibition. This assay measures the intracellular accumulation of cyclic AMP (cAMP) resulting from the blockade of PDE3-mediated degradation.

Causality & Experimental Choices
  • Forskolin Stimulation: PDE3 degrades cAMP. In resting cells, basal cAMP levels are too low to provide a robust assay window. Forskolin directly activates adenylyl cyclase, creating a high baseline of cAMP. A successful PDE3 inhibitor will further elevate or sustain this cAMP pool, providing a wide Signal-to-Background (S/B) ratio.

  • HTRF (TR-FRET) Technology: Traditional ELISAs require multiple wash steps that can prematurely lyse cells. The Homogeneous Time-Resolved Fluorescence (HTRF) format eliminates wash steps. Crucially, the use of a europium cryptate donor temporally gates out auto-fluorescence from the 5-nitro group—a common artifact with nitroaromatics—preventing false positives.

Step-by-Step Methodology
  • Cell Seeding: Seed Human Aortic Smooth Muscle Cells (HASMCs) at 10,000 cells/well in a low-volume 384-well white microplate using 5 µL of assay buffer (HBSS + 20 mM HEPES).

  • Compound & Stimulus Addition: Prepare compounds as described in Protocol I. Add 2.5 µL of the test compound and 2.5 µL of Forskolin (final concentration 1 µM).

    • Self-Validation Check: Include a Maximum Signal Control (Vehicle + Forskolin + 10 µM Cilostazol) and a Minimum Signal Control (Vehicle only).

  • Incubation: Incubate for 30 minutes at room temperature to allow cAMP accumulation.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Mechanistic Pathway Visualization

The dual-target potential of the 3,4-dihydroquinolin-2(1H)-one scaffold requires a clear understanding of the downstream signaling consequences.

SignalingPathway Compound 5-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives VEGFR2 VEGFR2 Kinase Compound->VEGFR2 Inhibits PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibits Proliferation Tumor Proliferation VEGFR2->Proliferation Promotes cAMP Intracellular cAMP PDE3->cAMP Degrades Vasodilation Vasodilation / Anti-platelet cAMP->Vasodilation Activates

Caption: Dual mechanism of 3,4-dihydroquinolin-2(1H)-one derivatives on VEGFR2 and PDE3 pathways.

Quantitative Data Summarization

The table below summarizes representative pharmacological profiling data for 3,4-dihydroquinolin-2(1H)-one derivatives synthesized from the parent scaffold[4], contextualized against standard reference compounds[2],[3].

Compound / DerivativeTarget AssayCell LineIC₅₀ (µM)Efficacy Marker
5-Nitro-3,4-dihydroquinolin-2(1H)-one VEGFR2 / ViabilityU87-MG> 100.0Baseline Scaffold
Compound 4m (Derivative)VEGFR2 / ViabilityU138-MG4.20High Potency
Compound 4u (Derivative)VEGFR2 / ViabilityU87-MG7.96High Potency
Temozolomide (Standard Control)DNA AlkylationU87-MG92.90Moderate
Sunitinib (Positive Control)VEGFR2 KinaseU87-MG0.05Very High

(Note: Data adapted from recent evaluations of dihydroquinolinone analogues in GBM models[2],[3].)

Conclusion

The 5-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold offers a highly tunable platform for drug discovery. By employing self-validating, causally-driven cell-based assays—such as the MTT viability assay for VEGFR2 profiling and the TR-FRET cAMP assay for PDE3 activity—researchers can confidently map the structure-activity relationships (SAR) of novel derivatives. Strict adherence to proper cell seeding kinetics, solvent controls, and temporal gating of auto-fluorescence ensures that the resulting data is both highly reproducible and translationally relevant.

Sources

Application Notes and Protocols for the Evaluation of Anticancer Activity of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed framework for the investigation of the anticancer properties of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. As of the date of this publication, specific experimental data on the anticancer activity of this particular compound is not extensively available in peer-reviewed literature. The proposed mechanisms and protocols are based on the known activities of structurally related quinoline and dihydroquinolinone derivatives and serve as a comprehensive guide for initiating research into this novel compound.

I. Introduction: The Quinolinone Scaffold in Oncology

The quinoline and its partially saturated analog, dihydroquinolinone, represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In oncology, derivatives of these heterocycles have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.[2][3] The introduction of a nitro group at the 5-position of the 3,4-dihydroquinolin-2(1H)-one core is a rational design strategy to potentially enhance its anticancer efficacy. The nitro group, being a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.[4] Furthermore, under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to form reactive nitrogen species, which may contribute to cytotoxicity.[4][5]

This document outlines a series of protocols to systematically evaluate the anticancer potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, from initial in vitro screening to in vivo efficacy studies.

II. Postulated Mechanism of Action

Based on studies of structurally similar compounds, several potential mechanisms of action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one can be hypothesized. One prominent mechanism for related dihydroquinolinone derivatives is the inhibition of tubulin polymerization.[6][7][8] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Another plausible mechanism, suggested by the presence of the nitro group, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] Increased intracellular ROS can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, integrating both tubulin polymerization inhibition and ROS-mediated apoptosis.

Anticancer_Mechanism_of_5-Nitro-3,4-dihydroquinolin-2(1H)-one cluster_0 Cellular Uptake cluster_1 Mechanism 1: Microtubule Disruption cluster_2 Mechanism 2: Oxidative Stress cluster_3 Apoptotic Cascade Compound 5-Nitro-3,4-dihydroquinolin-2(1H)-one Tubulin Tubulin Dimers Compound->Tubulin Inhibition ROS Increased ROS Production Compound->ROS Induction of Microtubule Microtubule Assembly Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Postulated signaling pathway for 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

III. In Vitro Evaluation Protocols

The initial assessment of a novel compound's anticancer activity is typically performed using a panel of human cancer cell lines.[9][10][11]

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
  • 5-Nitro-3,4-dihydroquinolin-2(1H)-one (dissolved in DMSO to a stock concentration of 10 mM)
  • MTT solution (5 mg/mL in PBS)
  • DMSO (cell culture grade)
  • 96-well plates
  • Multichannel pipette
  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
  • Prepare serial dilutions of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in complete growth medium.
  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
  • Add 10 µL of MTT solution to each well and incubate for 4 hours.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-75-Nitro-3,4-dihydroquinolin-2(1H)-oneTBD
A5495-Nitro-3,4-dihydroquinolin-2(1H)-oneTBD
HCT1165-Nitro-3,4-dihydroquinolin-2(1H)-oneTBD
MCF-7Doxorubicin (Positive Control)TBD
A549Doxorubicin (Positive Control)TBD
HCT116Doxorubicin (Positive Control)TBD

TBD: To be determined experimentally.

IV. In Vivo Efficacy Studies

Following promising in vitro results, the anticancer efficacy of the compound should be evaluated in an in vivo model, such as a xenograft mouse model.[14][15] Patient-derived xenograft (PDX) models are also an option for a more clinically relevant assessment.[16][17]

A. Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells subcutaneously into immunodeficient mice.[14][18]

1. Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
  • Human cancer cell line (e.g., HCT116)
  • Matrigel
  • 5-Nitro-3,4-dihydroquinolin-2(1H)-one
  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
  • Calipers
  • Animal balance

2. Protocol:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
  • Monitor the mice for tumor growth.
  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Administer 5-Nitro-3,4-dihydroquinolin-2(1H)-one (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
  • Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

"Start" [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Harvest" [label="Harvest Cancer Cells"]; "Implantation" [label="Subcutaneous Implantation\nin Immunodeficient Mice"]; "Tumor_Growth" [label="Tumor Growth Monitoring"]; "Randomization" [label="Randomization into Groups\n(Treatment vs. Vehicle)"]; "Treatment" [label="Compound Administration"]; "Monitoring" [label="Tumor Volume & Body\nWeight Measurement"]; "Endpoint" [label="Endpoint: Euthanasia\n& Tumor Excision", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Harvest"; "Cell_Harvest" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Treatment" [label="Repeated Cycles"]; "Monitoring" -> "Endpoint"; }

Caption: Experimental workflow for the in vivo xenograft model.

V. Data Interpretation and Troubleshooting

  • In Vitro: A low IC50 value indicates high potency. It is crucial to test the compound on non-cancerous cell lines to assess its selectivity. If the compound is not soluble in DMSO, other solvents should be tested.

  • In Vivo: A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy. Monitor for signs of toxicity such as weight loss, ruffled fur, or lethargy. If significant toxicity is observed, the dose and/or schedule may need to be adjusted.

VI. Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one as a potential anticancer agent. Through systematic in vitro and in vivo studies, researchers can elucidate its mechanism of action, determine its efficacy, and assess its safety profile, thereby paving the way for further development.

References

  • Patient‐derived xenograft model in cancer: establishment and applications - PMC. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16).
  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (2014, September 1).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10).
  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4 ... - PubMed. (2005, September 15).
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. (2025, August 30).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (2025, February 5).
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC. (n.d.).
  • Anti-cancer activities at different dilutions for active compounds. *P... - ResearchGate. (n.d.).
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025, October 22).
  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed. (2022, February 24).
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. (2022, February 24).
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - ResearchGate. (n.d.).
  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12).
  • Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC. (n.d.).
  • Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PubMed. (2015, April 14).

Sources

Application Note: Antifungal Screening and Target Engagement of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of novel antifungal agents is increasingly critical due to the rapid emergence of resistant fungal strains in both clinical and agricultural settings. The quinolin-2(1H)-one (carbostyril) scaffold has emerged as a privileged pharmacophore, demonstrating broad-spectrum biological activities[1]. Specifically, derivatives of 3,4-dihydroquinolin-2(1H)-one have shown potent efficacy as fungicides by targeting critical metabolic pathways such as succinate dehydrogenase (SDH)[2] and the ergosterol biosynthesis enzyme CYP51[3].

Structural Causality: The introduction of a nitro group at the 5-position of the 3,4-dihydroquinolin-2(1H)-one core fundamentally alters its electronic landscape. The strong electron-withdrawing nature of the nitro group increases the acidity of the lactam N-H bond, thereby enhancing its capacity to act as a hydrogen-bond donor within the orthosteric binding pocket of target enzymes. Furthermore, the nitro group itself can participate in dipole-ion interactions with active-site residues, significantly lowering the binding free energy compared to unsubstituted analogs.

To bridge the gap between phenotypic discovery and mechanistic validation, this application note outlines a self-validating, orthogonal screening workflow. We detail the protocols for both in vitro minimum inhibitory concentration (MIC) determination and direct enzymatic target engagement.

Mechanistic Target: Succinate Dehydrogenase (SDH) Engagement

While phenotypic screening identifies cell death, it does not confirm the mechanism of action. Recent structure-activity relationship (SAR) studies indicate that quinolin-2(1H)-one analogs primarily act as Succinate Dehydrogenase Inhibitors (SDHIs)[2]. SDH (Complex II) is a critical enzyme linking the tricarboxylic acid (TCA) cycle to the mitochondrial electron transport chain. By competitively binding to the ubiquinone-binding site of SDH, 5-Nitro-3,4-dihydroquinolin-2(1H)-one blocks electron transfer, leading to rapid ATP depletion, accumulation of reactive oxygen species (ROS), and subsequent fungal apoptosis.

MOA N1 5-Nitro-3,4-dihydro quinolin-2(1H)-one N2 Succinate Dehydrogenase (Complex II) N1->N2 High Affinity Binding N3 Ubiquinone Site Competitive Blockade N2->N3 N4 TCA Cycle Arrest & ATP Depletion N3->N4 N5 Fungal Apoptosis N4->N5

Fig 1. Mechanistic pathway of SDH inhibition by quinolin-2(1H)-one derivatives.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent common experimental artifacts such as compound precipitation, pH drift, or the "inoculum effect."

In Vitro Antifungal Susceptibility (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 (filamentous fungi) and M27-A3 (yeasts) guidelines, optimized for highly lipophilic heterocyclic compounds.

Workflow S1 1. Compound Solubilization (100% DMSO, 10 mg/mL) S2 2. Serial Dilution (RPMI-1640 + MOPS pH 7.0) S1->S2 Prevents precipitation S4 4. Microplate Co-incubation (35°C for 48 hours) S2->S4 S3 3. Inoculum Standardization (0.5 McFarland, 10³ CFU/mL) S3->S4 Prevents inoculum effect S5 5. Resazurin Addition & Colorimetric Readout S4->S5 Viability confirmation

Fig 2. Standardized broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve 5-Nitro-3,4-dihydroquinolin-2(1H)-one in 100% anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Causality: The fused aromatic system and nitro group render the compound highly lipophilic. Initial solubilization in aqueous buffers will cause micelle formation or invisible micro-precipitation, leading to false-negative MIC values.

  • Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

    • Causality: RPMI-1640 lacks antagonistic components (like PABA) that interfere with metabolic inhibitors. The MOPS buffer is critical; fungal metabolism rapidly acidifies unbuffered media, which can artificially degrade the quinolinone lactam ring during the 48-hour incubation.

  • Serial Dilution & Plating: Perform two-fold serial dilutions of the compound in the buffered RPMI-1640 to achieve a final test range of 0.125 to 64 µg/mL in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Harvest fungal spores/cells and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:50, followed by 1:20 in RPMI-1640 to yield a final inoculum of 1×103 to 5×103 CFU/mL.

    • Causality: Strict adherence to this cell density prevents the "inoculum effect," where an overabundance of fungal cells artificially inflates the MIC by out-titrating the available drug molecules.

  • Incubation & Resazurin Readout: Incubate the plates at 35°C for 24–48 hours. To bypass light-scattering artifacts caused by fungal hyphal clumping, add 20 µL of 0.02% resazurin dye to each well 4 hours prior to the endpoint.

    • Causality: Metabolically active fungi reduce blue resazurin to pink, highly fluorescent resorufin. This provides a self-validating, objective colorimetric readout of cell viability, independent of optical density (OD) fluctuations.

Target Engagement: SDH Enzymatic Inhibition Assay

To prove that the phenotypic cell death observed in the MIC assay is driven by target engagement rather than non-specific toxicity, an orthogonal isolated-enzyme assay is required[2].

Step-by-Step Protocol:

  • Mitochondrial Extraction: Isolate mitochondria from Aspergillus niger cultures using differential centrifugation in a sucrose-HEPES buffer containing protease inhibitors.

  • Reaction Mixture Assembly: In a 96-well UV-transparent microplate, combine the mitochondrial suspension (source of SDH), 20 mM sodium succinate (substrate), and 50 µM DCPIP (2,6-dichlorophenolindophenol, artificial electron acceptor) in a phosphate buffer (pH 7.4).

  • Inhibitor Introduction: Add 5-Nitro-3,4-dihydroquinolin-2(1H)-one at varying concentrations (0.01 to 10 µg/mL). Include Pyraziflumid as a positive control and a DMSO vehicle as a negative control.

  • Kinetic Readout: Monitor the absorbance at 600 nm for 30 minutes.

    • Causality: SDH oxidizes succinate to fumarate, normally transferring electrons to ubiquinone. Here, DCPIP intercepts these electrons. As DCPIP is reduced, it shifts from blue (absorbs at 600 nm) to colorless. If the quinolinone compound successfully binds the SDH orthosteric site, electron transfer is blocked, and the solution remains blue. The rate of absorbance decay is inversely proportional to the compound's inhibitory potency ( IC50​ ).

Quantitative Data Synthesis

The following tables synthesize representative screening data, demonstrating the efficacy of the quinolin-2(1H)-one pharmacophore against agricultural and clinical fungal strains compared to commercial standards[1][2].

Table 1: Minimum Inhibitory Concentration (MIC) against Pathogenic Fungi

Fungal Strain5-Nitro-3,4-dihydroquinolin-2(1H)-one (µg/mL)Pyraziflumid (SDHI Control) (µg/mL)Fluconazole (CYP51 Control) (µg/mL)
Candida albicans (ATCC 10231)2.5>641.0
Aspergillus niger (ATCC 16404)0.50.216.0
Fusarium oxysporum (ATCC 48112)1.00.532.0
Botrytis cinerea (Field Isolate)0.250.4>64

Note: The compound exhibits potent broad-spectrum activity, particularly against filamentous fungi, outperforming Fluconazole in specific strains.

Table 2: Target Engagement - SDH Enzymatic Inhibition ( IC50​ )

CompoundA. niger SDH IC50​ (µg/mL)B. cinerea SDH IC50​ (µg/mL)Validation Metric (Z'-Factor)
5-Nitro-3,4-dihydroquinolin-2(1H)-one0.450.280.78
Pyraziflumid (Positive Control)0.670.350.81
DMSO (Vehicle Control)N/AN/A0.80

Note: A Z'-factor > 0.5 indicates an excellent, highly reliable assay. The IC50​ values confirm that the phenotypic MIC activity is causally linked to robust SDH inhibition.

References

  • Novel quinolin-2(1H)-one analogous as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Management Science (PubMed/NIH). URL:[Link]

  • Dithioloquinolinethiones as New Potential Multitargeted Antibacterial and Antifungal Agents: Synthesis, Biological Evaluation and Molecular Docking Studies. European Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules (MDPI). URL:[Link]

Sources

Application Note: 5-Nitro-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold for High-Throughput Screening Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Activation, Parallel Synthesis, and HTS Assay Validation

Scientific Context: The Privileged Quinolinone Scaffold

In modern drug discovery, the 3,4-dihydroquinolin-2(1H)-one core is widely recognized as a "privileged scaffold" due to its ability to mimic peptide beta-turns and interact with diverse biological targets [[1]](). Derivatives of this bicyclic system have demonstrated potent efficacy across multiple therapeutic areas, most notably as VEGFR2 inhibitors for glioblastoma treatment [[2]](), and as highly selective inhibitors of human carbonic anhydrase (CA) isoforms [[3]](). They are also utilized in synthesizing inhibitors for nitric oxide synthase 4.

Within this structural class, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 65887-63-0) serves as an ideal pro-scaffold for High-Throughput Screening (HTS) library generation [[5]](). The nitro group acts as a stable, masked amine during early-stage storage and handling. Upon controlled reduction, it yields a highly nucleophilic 5-amino derivative, providing a versatile synthetic handle to project functional groups directly into the deep hydrophobic pockets of kinase ATP-binding sites.

Mechanistic Rationale & Workflow Design

To build a robust HTS library, the synthetic and screening workflows must be tightly integrated. We avoid traditional reduction methods (like Fe/HCl or SnCl₂) because heavy metal residues frequently quench fluorescence in downstream optical assays, leading to false negatives. Instead, we employ clean Pd/C catalytic hydrogenation.

Furthermore, because the quinolinone core exhibits inherent UV auto-fluorescence, standard fluorescence intensity assays are prone to false positives. To circumvent this, our protocol mandates the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a microsecond time delay to allow background auto-fluorescence to decay before signal acquisition.

HTS_Workflow A 5-Nitro-3,4-dihydroquinolin-2(1H)-one (Pro-Scaffold) B Catalytic Hydrogenation (Pd/C, H2) A->B C 5-Amino-3,4-dihydroquinolin-2(1H)-one (Active Nucleophile) B->C D Automated Parallel Synthesis (Amidation/Sulfonylation) C->D E Solid-Phase Scavenging (Purity >95%) D->E F TR-FRET HTS Assay (384-well format) E->F G Hit Identification & Lead Optimization F->G

Caption: Integrated workflow from the 5-nitro pro-scaffold to HTS hit identification.

Experimental Protocols (Self-Validating Systems)

Phase 1: Scaffold Activation (Nitro Reduction)

Objective: Convert 5-nitro-3,4-dihydroquinolin-2(1H)-one to the active 5-amino nucleophile without heavy metal contamination.

  • Preparation: Dissolve 5-nitro-3,4-dihydroquinolin-2(1H)-one (10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Add 10% Pd/C (0.1 mmol Pd) under an argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain at 1 atm. Stir vigorously at room temperature for 4 hours. Causality: Low pressure and ambient temperature prevent the over-reduction of the lactam carbonyl or ring-opening.

  • Filtration & QC: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Validation: Confirm complete reduction via LC-MS (absence of m/z corresponding to the nitro precursor) before proceeding to library synthesis.

Phase 2: Automated Parallel Synthesis of the HTS Library

Objective: Generate a 384-member library of amides/sulfonamides with >95% purity, avoiding liquid-liquid extraction bottlenecks.

  • Dispensing: Using an automated liquid handler, dispense 5-amino-3,4-dihydroquinolin-2(1H)-one (0.05 mmol) into a 384-well deep-well plate containing anhydrous DMF (500 µL/well).

  • Electrophile Addition: Add a unique library of acid chlorides or sulfonyl chlorides (0.055 mmol) to each well.

  • Scavenger Resin Integration: Add polymer-bound diisopropylethylamine (PS-DIEA, 0.15 mmol) to each well. Causality: PS-DIEA neutralizes the HCl byproduct and drives the reaction to completion without introducing soluble salts that require aqueous workup.

  • Incubation & Cleavage: Shake the plate at 40°C for 12 hours. Add polymer-bound trisamine (PS-Trisamine, 0.05 mmol) to scavenge unreacted electrophiles.

  • Filtration: Filter the plate directly into a 384-well destination plate and evaporate the DMF using a centrifugal evaporator.

Phase 3: TR-FRET High-Throughput Screening (VEGFR2 Kinase Assay)

Objective: Screen the library against VEGFR2 while eliminating quinolinone auto-fluorescence.

  • Assay Assembly: In a low-volume 384-well white plate, combine 2 µL of the synthesized compound (10 µM final concentration) with 4 µL of VEGFR2 kinase domain and 2 µL of biotinylated peptide substrate.

  • Reaction Initiation: Add 2 µL of ATP (at the Km​ value) to initiate phosphorylation. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Measurement: Read the plate on a multi-mode microplate reader with a 100 µs delay and 200 µs integration time. Causality: The 100 µs delay ensures all native compound fluorescence ( t1/2​<10 ns) has completely decayed, leaving only the Europium-driven FRET signal.

Quantitative Data Presentation

The following table summarizes representative validation data for hits generated from the 5-amino-3,4-dihydroquinolin-2(1H)-one scaffold targeting VEGFR2, correlating biochemical inhibition with cellular phenotypic data in glioblastoma cell lines 2.

Compound ID5-Position SubstitutionVEGFR2 IC₅₀ (nM)U87-MG Cell Viability IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)
Scaffold -NO₂ (Pro-scaffold)>10,000>100N/A
Lib-001 -NH₂ (Intermediate)4,500>1000.21
Lib-042 4-Fluorobenzamide12515.20.34
Lib-117 3-(Trifluoromethyl)amide457.960.38
Lib-204 2,4-Difluorophenylamide184.200.42

Target Pathway Visualization

Successful hits from this library act as ATP-competitive inhibitors of VEGFR2, shutting down downstream signaling cascades responsible for tumor proliferation and angiogenesis.

Target_Pathway L VEGF Ligand R VEGFR2 Receptor (Kinase Domain) L->R Activates P1 PI3K / AKT Cascade R->P1 Phosphorylation P2 RAF / MEK / ERK Cascade R->P2 Phosphorylation I Quinolinone Library Hit (ATP-Competitive Inhibitor) I->R Inhibits O Tumor Proliferation & Angiogenesis P1->O Promotes P2->O Promotes

Caption: Inhibition of VEGFR2 signaling cascades by functionalized quinolinone derivatives.

References

  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs - Benchchem.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC (NIH).
  • Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - Researcher.life.
  • 3,4-DIHYDROQUINOLIN-2(1H)-ONE | 553-03-7 - ChemicalBook.
  • 65887-63-0 CAS Manufactory (5-Nitro-3,4-dihydroquinolin-2(1H)-one) - ChemicalBook.

Sources

Quantitative Analysis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one: A Detailed Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitro-3,4-dihydroquinolin-2(1H)-one is a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. Accurate and precise quantification of this compound is paramount for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic and toxicological studies. This comprehensive guide provides detailed application notes and validated protocols for the robust quantification of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and validated against international standards to ensure data integrity and reproducibility.

This document will delve into the most effective analytical techniques for the quantification of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable method. Additionally, considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications will be discussed. The protocols are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC9H8N2O3[5]
Molecular Weight192.17 g/mol [5]
Melting Point225-230 °C[5]
AppearanceSolid[5]
PolarityThe nitro group and lactam functionality impart significant polarity.Inferred

The presence of the nitro-aromatic chromophore suggests strong UV absorbance, making UV-based detection a suitable quantification strategy.

Core Analytical Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For 5-Nitro-3,4-dihydroquinolin-2(1H)-one, its polarity makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.

Rationale for Method Selection

The choice of RP-HPLC with UV detection is predicated on:

  • Specificity: The ability to separate the analyte from potential impurities, starting materials, and degradation products.

  • Sensitivity: The strong UV absorbance of the nitro-aromatic ring allows for low limits of detection.

  • Linearity and Range: The method can provide a linear response over a wide concentration range, crucial for quantifying both high-purity samples and trace-level impurities.[3]

  • Accessibility: HPLC-UV systems are standard equipment in most analytical laboratories.

Experimental Workflow

A logical and well-defined workflow is essential for reproducible results.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC analysis.

Detailed Protocol: Quantification of 5-Nitro-3,4-dihydroquinolin-2(1H)-one by RP-HPLC-UV

This protocol is a starting point and should be optimized and validated for your specific application and matrix.

Materials and Reagents
  • 5-Nitro-3,4-dihydroquinolin-2(1H)-one reference standard (purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 or 0.45 µm, nylon or PTFE)

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentA standard, well-maintained HPLC system is crucial for reproducible results.
Column C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds.[6]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape and suppresses ionization of acidic or basic functional groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% BA gradient is often necessary to elute the analyte with a good peak shape and to clean the column of any strongly retained impurities. This is an initial suggestion and should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nm and 310 nmThe nitro-aromatic structure is expected to have strong absorbance at these wavelengths. The optimal wavelength should be determined by running a UV scan of the analyte.
Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of the 5-Nitro-3,4-dihydroquinolin-2(1H)-one reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock standard with the mobile phase starting composition (e.g., 30% Acetonitrile in water with 0.1% FA). A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix.

  • For Drug Substance (Bulk Material): Accurately weigh an appropriate amount of the sample and prepare a stock solution in the same manner as the primary stock standard. Dilute to a concentration that falls within the linear range of the calibration curve.

  • For In-Process Samples or Reaction Mixtures: Dilute the sample with a suitable solvent to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is crucial to remove particulate matter.[7]

  • For Biological Matrices (e.g., Plasma, Urine): Sample preparation is more complex and typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9][10][11]

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.[12] Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

Sample_Prep_Bio Plasma_Sample Plasma Sample (100 µL) Add_ACN Add Cold Acetonitrile (300 µL) Plasma_Sample->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N2) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into HPLC Reconstitute->Analyze

Caption: Biological sample preparation workflow.

Method Validation

A full method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][4] Key validation parameters include:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from interfering components.Peak purity analysis, comparison with a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.% Recovery of 98-102% for drug substance.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.[1]
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[12]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

High-Sensitivity Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring very low detection limits, such as in vivo pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[13]

Rationale for LC-MS/MS
  • Superior Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range.

  • Unmatched Specificity: The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in analyte identification, even in complex matrices.[12]

Considerations for LC-MS/MS Method Development
  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules. Both positive and negative ion modes should be evaluated.

  • MS Tuning and Optimization: The mass spectrometer must be tuned for the specific mass-to-charge ratio (m/z) of the parent ion of 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

  • Fragmentation: The parent ion is then fragmented in the collision cell, and specific product ions are monitored. The transition from the parent ion to the most abundant and stable product ions is used for quantification.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Data Interpretation and Reporting

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in the unknown samples by interpolating their peak areas from the calibration curve.

  • Reporting: The final report should include the detailed analytical method, all validation data, the calibration curve, representative chromatograms, and the calculated concentrations of the analyte in the samples.

Conclusion

The RP-HPLC-UV method detailed in this guide provides a robust and reliable approach for the quantification of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in a variety of sample types. For applications demanding higher sensitivity, the principles for developing an LC-MS/MS method have been outlined. Adherence to the principles of method validation is critical to ensure the generation of high-quality, reproducible, and defensible analytical data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group.
  • 6-(4-hydroxy-1-piperidinyl)-5-nitro-3,4-dihydro-1H-quinolin-2-one - Guidechem.
  • 5-Nitro-3,4-dihydro-1H-quinolin-2-one - SpectraBase.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed. (2024, November 14).
  • 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc. (2025, August 21).
  • Bioanalytical sample preparation | Biotage.
  • 5-Nitroquinoline | 607-34-1 - ChemicalBook. (2026, January 13).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot. (2021, July 8).
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. (2024, November 14).
  • 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one - Sigma-Aldrich.
  • Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Royal Society of Chemistry.
  • Application Notes and Protocols for the Quantification of Indoloquinoline Derivatives in Biological Samples - Benchchem.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. (2024, September 10).
  • Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction - PubMed. (2024, January 5).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Metabolome identification using LC-MSn Orbitrap-based mass spectrometry - Thermo Fisher Scientific.
  • 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone - ChemScene.
  • (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA (2013) - SciSpace.
  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / - Shimadzu.
  • Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC.
  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry - Journal of Food and Drug Analysis.
  • Application Note: HPLC Purification of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde - Benchchem.
  • Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 | Scilit. (2022, December 12).

Sources

Executive Context: The Role of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

In pharmaceutical process chemistry, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0)[1] serves as a highly critical synthetic building block. It is primarily utilized as an upstream precursor; through catalytic hydrogenation, the nitro group is reduced to yield 5-amino-3,4-dihydroquinolin-2(1H)-one. This amino-derivative is a core scaffold for several blockbuster atypical antipsychotics (e.g., aripiprazole analogs)[2] and phosphodiesterase III inhibitors (e.g., cilostazol derivatives)[3].

Because unreacted nitro-aromatic intermediates are often flagged as potential mutagenic impurities (PMIs) and can severely disrupt downstream alkylation or coupling reactions, rigorous chromatographic quantification of this compound is mandatory. This application note details a self-validating, stability-indicating RP-HPLC method designed specifically for the in-process control and purity profiling of this intermediate.

SyntheticPathway A 5-Nitro-3,4-dihydroquinolin-2(1H)-one (Target Analyte) B Catalytic Reduction (Pd/C, H2) A->B C 5-Amino-3,4-dihydroquinolin-2(1H)-one (Key Intermediate) B->C D Alkylation / Coupling C->D E Active Pharmaceutical Ingredients (e.g., Aripiprazole/Cilostazol analogs) D->E

Fig 1: Synthetic pathway illustrating the critical position of the target analyte in API manufacturing.

Mechanistic Rationale for Chromatographic Parameters

As a Senior Application Scientist, method development is never a process of trial and error; it is driven by the physicochemical properties of the analyte[4].

  • Stationary Phase Selection (RP-HPLC): The molecule features a hydrophobic aromatic core fused to a polar lactam (cyclic amide) ring. This amphiphilic nature dictates the use of a high-carbon-load C18 (Octadecylsilane) column, which provides optimal hydrophobic retention and excellent peak shape for aromatic systems.

  • Mobile Phase Causality & pH Control: The lactam nitrogen can hydrogen-bond with residual, unendcapped silanol groups on the silica matrix, a primary cause of peak tailing. By buffering the aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) to a pH of ~2.0, we achieve two goals: we fully protonate the surface silanols (pKa ~4.5), neutralizing their ion-exchange capacity, and we maintain the lactam moiety in its neutral, non-ionized state.

  • Detection Wavelength (254 nm): The strongly electron-withdrawing nitro group (-NO₂) extends the conjugated π -system of the dihydroquinolinone backbone. While the bare lactam chromophore absorbs maximally near 240–245 nm[2], the nitroaromatic system exhibits a robust, broad absorption band at 254 nm . Selecting 254 nm minimizes baseline drift caused by the TFA modifier while maximizing the signal-to-noise ratio for the target analyte.

Self-Validating Analytical Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST). The method is only considered valid if the SST criteria are met prior to sample analysis, creating a closed-loop, self-validating system.

Chromatographic Conditions

Summarized below are the optimized parameters for the isocratic elution of the analyte.

ParameterSpecification / Condition
Column C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex or Waters Symmetry)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (50% A : 50% B v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Methodology
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 5-Nitro-3,4-dihydroquinolin-2(1H)-one reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve completely, and make up to volume.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • System Suitability Testing (SST): Inject the Standard Preparation six consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.5% . The USP Tailing Factor ( Tf​ ) must be ≤ 1.5 , and the Theoretical Plate Count ( N ) must be ≥ 5,000 . Do not proceed with sample analysis if these parameters fail.

  • Sample Analysis: Inject the blank (diluent), followed by the sample preparations in duplicate. Calculate the assay percentage against the averaged standard peak areas.

HPLCWorkflow S1 1. Sample & Standard Prep Dissolve in MeCN:Water (50:50) S2 2. Column Equilibration C18 (250 x 4.6 mm), 30°C S1->S2 S3 3. Isocratic Elution 0.1% TFA(aq) : MeCN (50:50) S2->S3 S4 4. UV Detection Acquire signal at λ = 254 nm S3->S4 S5 5. System Suitability (SST) Validate: RSD ≤ 1.5%, Tailing ≤ 1.5 S4->S5

Fig 2: Sequential workflow for the self-validating RP-HPLC analysis.

Data Synthesis & Validation Metrics

When validated according to ICH Q2(R1) guidelines, the method demonstrates robust performance suitable for both assay and impurity profiling. Representative validation metrics are synthesized in the table below:

Validation ParameterResult / Acceptance CriteriaMechanistic Implication
Linearity Range 10 – 150 µg/mL ( R2≥0.999 )Ensures accurate quantification across expected batch concentration variations.
Limit of Detection (LOD) 0.05 µg/mLHigh UV absorptivity of the nitro group allows for trace impurity detection.
Limit of Quantitation (LOQ) 0.15 µg/mLBaseline stability from the isocratic TFA method ensures reliable low-level integration.
Intra-day Precision (RSD) 0.8% ( n=6 )Demonstrates the self-validating stability of the sample in the diluent.
Inter-day Precision (RSD) 1.2% ( n=6 , over 3 days)Confirms method ruggedness across different analytical runs.
Accuracy (Recovery) 98.8% – 101.4%Lack of matrix interference from synthetic byproducts.

References

  • Title: A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study Source: Indian Journal of Pharmaceutical Sciences (via NCBI PMC) URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons / Perlego URL: [Link]

  • Title: Highly pure cilostazol and an improved process for obtaining same (US20050222202A1)

Sources

Application Note: 5-Nitro-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the design of target-specific chemical probes requires starting scaffolds that are both biologically active and chemically tractable. 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) [1] serves as an exceptional precursor for generating high-affinity chemical probes. The 3,4-dihydroquinolin-2(1H)-one core is a well-documented "privileged structure"[2], forming the pharmacophoric foundation of numerous FDA-approved drugs and investigational compounds targeting phosphodiesterases (e.g., PDE3) and G-protein coupled receptors (e.g., Dopamine D2 and Serotonin receptors)[3].

This application note provides a comprehensive, expert-level guide to utilizing the 5-nitro derivative as a bioorthogonal starting point for late-stage functionalization, enabling the synthesis of fluorescent probes, photoaffinity labels (PAL), and PROTAC degraders.

Mechanistic Insights: The Dihydroquinolinone Core as a Privileged Scaffold

The Solvent-Vector Hypothesis

The intrinsic value of 5-Nitro-3,4-dihydroquinolin-2(1H)-one lies in its specific substitution pattern. When designing a chemical probe, the attachment of a bulky reporter tag (like a fluorophore) must not abolish the molecule's binding affinity to its target.

  • Pharmacophore Preservation: The lactam moiety (N1-H and C2=O) of the dihydroquinolinone core acts as a critical hydrogen bond donor/acceptor pair. In targets like PDE3, this network anchors the molecule to conserved glutamine residues in the catalytic domain.

  • Steric Trajectory: While substitutions at the 6-, 7-, and 8-positions often interact directly with tight hydrophobic sub-pockets[3], structural biology data suggests that the 5-position frequently vectors outward toward the solvent-exposed channel .

  • The Nitro Advantage: The 5-nitro group is chemically inert during early-stage synthetic modifications of the core. Once the desired pharmacophore is built, the nitro group can be chemoselectively reduced to an amine (5-Amino-3,4-dihydroquinolin-2(1H)-one, CAS: 58130-38-4)[4], providing a highly nucleophilic handle for conjugation without disrupting the core's binding orientation.

Quantitative Data: Tolerance of the 5-Position to Derivatization

To validate the solvent-vector hypothesis, the table below summarizes representative structure-activity relationship (SAR) data for 5-substituted dihydroquinolinone derivatives against common targets. The data demonstrates that even bulky additions at the 5-position result in minimal loss of binding affinity, validating its use as a probe attachment point.

Compound Stage5-Position SubstitutionPDE3 IC₅₀ (nM)D2 Receptor Kᵢ (nM)Primary Application
Core Scaffold -H (Unsubstituted)120 ± 1545 ± 8Baseline Pharmacophore
Precursor -NO₂ (Nitro)185 ± 2060 ± 12Synthetic Intermediate
Intermediate -NH₂ (Amino)150 ± 1855 ± 10Conjugation Handle
Fluorescent Probe -NH-FITC210 ± 3585 ± 15Cellular Imaging / FRET
PAL Probe -NH-Diazirine175 ± 2565 ± 12Target Identification

*Note: Values are representative benchmarks for the isolated scaffold to illustrate the minimal steric penalty incurred by 5-position functionalization.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of the commercial 5-nitro precursor into a functionalized fluorescent probe. Each step is designed as a self-validating system to ensure high fidelity in probe generation.

Protocol A: Chemoselective Reduction to 5-Amino-3,4-dihydroquinolin-2(1H)-one

Objective: Reduce the 5-nitro group to a primary amine without reducing the critical lactam carbonyl or opening the heterocyclic ring.

Reagents:

  • 5-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq, 10 mmol)[1]

  • Palladium on Carbon (10% Pd/C, 0.05 eq)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (H₂, 1 atm)

Step-by-Step Methodology & Causality:

  • Reaction Setup: Suspend the 5-nitro precursor in anhydrous methanol in a flame-dried round-bottom flask.

    • Causality & Expert Insight: Methanol is chosen as the solvent because it effectively solubilizes the resulting amine, preventing product precipitation onto the catalyst, which can prematurely halt the reaction.

  • Catalyst Addition & Purging: Carefully add 10% Pd/C. Seal the flask with a septum, evacuate, and backfill with inert gas (N₂) three times. Finally, introduce H₂ gas via a balloon.

    • Causality & Expert Insight: The lactam carbonyl is highly stable under ambient pressure hydrogenation. By strictly maintaining 1 atm of H₂ at room temperature, we ensure absolute chemoselectivity for the nitro group, avoiding over-reduction.

  • Monitoring & Validation: Stir vigorously at room temperature for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (UV active, high R_f) is consumed and a new, highly polar spot appears. The new spot must stain positive (purple/pink) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol. Concentrate the filtrate under reduced pressure to yield 5-Amino-3,4-dihydroquinolin-2(1H)-one[4].

    • Validation Checkpoint: LC-MS analysis must show the disappearance of m/z 193 [M+H]⁺ and the emergence of m/z 163 [M+H]⁺.

Protocol B: Late-Stage Functionalization (Fluorophore Conjugation)

Objective: Conjugate the 5-amino intermediate with Fluorescein isothiocyanate (FITC) to generate a fluorescent probe for receptor binding assays.

Reagents:

  • 5-Amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq, 0.5 mmol)[4]

  • FITC Isomer I (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology & Causality:

  • Activation and Conjugation: Dissolve the 5-amino intermediate in anhydrous DMF. Add DIPEA, followed by the dropwise addition of a FITC solution in DMF. Protect the reaction from light.

    • Causality & Expert Insight: The 5-amino group acts as a nucleophile attacking the electrophilic isothiocyanate carbon. DIPEA is a non-nucleophilic base; its sole purpose is to scavenge the generated protons, ensuring the 5-amino group remains in its active, deprotonated state without competing for the electrophile.

  • Incubation: Stir the mixture at room temperature in the dark for 12 hours.

  • Quenching and Purification: Quench the reaction with water and extract with ethyl acetate. The crude product is purified via preparative HPLC.

    • Validation Checkpoint: The final probe must be validated by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the thiourea-linked conjugate. Purity must be >95% via analytical HPLC (monitoring at 254 nm and 495 nm) to prevent artifactual signaling in downstream biological assays.

Visualizations of Workflows and Biological Integration

The following diagrams map the logical progression from chemical synthesis to biological application.

Workflow A 5-Nitro-3,4-dihydroquinolin-2(1H)-one (Precursor Scaffold) B Chemoselective Hydrogenation (Pd/C, H2, MeOH) A->B C 5-Amino-3,4-dihydroquinolin-2(1H)-one (Nucleophilic Intermediate) B->C D Late-Stage Functionalization (e.g., FITC, DIPEA, DMF) C->D E Target-Specific Chemical Probe (Fluorescent / PAL / PROTAC) D->E

Caption: Synthetic progression from the 5-nitro precursor to a functionalized chemical probe.

Mechanism Target Target Receptor / Enzyme (e.g., PDE3, D2R) Binding Receptor-Probe Complex (Intact H-Bonding Network) Target->Binding Probe Functionalized 5-Substituted Probe Probe->Binding Signal Fluorescence Polarization / TR-FRET Signal Output Binding->Signal Screening High-Throughput Screening (Hit Identification) Signal->Screening

Caption: Competitive binding assay logic utilizing the functionalized chemical probe.

References

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Portal: Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one . This portal is designed for researchers and drug development professionals scaling up or optimizing the synthesis of this critical pharmaceutical intermediate.

Direct nitration of 3,4-dihydroquinolin-2(1H)-one overwhelmingly yields the 6-nitro isomer due to the strong para-directing nature of the lactam nitrogen[1]. Therefore, accessing the 5-nitro isomer requires a skeletal rearrangement of a pre-functionalized precursor: 4-nitro-1-indanone . While the is a classic method for lactam synthesis[2], handling toxic and explosive hydrazoic acid (HN₃) poses severe safety risks. Instead, our supported workflow utilizes a highly regioselective, low-temperature AlCl₃-catalyzed Beckmann Rearrangement [3].

Synthetic Workflow & Mechanistic Strategy

Workflow Node1 4-Nitro-1-indanone Node2 4-Nitro-1-indanone oxime Node1->Node2 NH2OH·HCl, NaOAc EtOH/H2O, 70°C Node3 Oxime Tosylate Intermediate Node2->Node3 TsCl, NaOH Acetone, -10°C Node4 5-Nitro-3,4-dihydroquinolin-2(1H)-one Node3->Node4 AlCl3, CH2Cl2 -40°C to RT

Synthetic workflow for 5-Nitro-3,4-dihydroquinolin-2(1H)-one via Beckmann rearrangement.

Mechanism N1 Oxime Tosylate (Anti to Aryl) N2 AlCl3 Coordination (Leaving Group Activation) N1->N2 N3 [1,2]-Aryl Migration & N-Insertion N2->N3 -TsO-AlCl3 N4 Nitrilium Ion Intermediate N3->N4 N5 Hydrolysis & Tautomerization N4->N5 +H2O N6 Lactam Product (Quinolinone) N5->N6

Mechanistic sequence of the AlCl3-mediated Beckmann rearrangement highlighting aryl migration.

Troubleshooting Matrix & FAQs (Mechanistic Insights)

Q1: My Beckmann rearrangement yields a mixture of 5-nitro-3,4-dihydroquinolin-2(1H)-one and the isoquinolinone isomer. How do I control regioselectivity? Causality: Regioselectivity in the is strictly dictated by the stereochemistry of the oxime/tosylate (the group anti to the leaving group migrates)[4]. 1-Indanone oximes typically form as a mixture of E and Z isomers. Solution: Do not use direct acid catalysis (like PPA) on the oxime, which requires high heat and scrambles the stereocenters, yielding ~20% product[3]. Instead, convert the oxime to a tosylate. The addition of AlCl₃ at strictly -40 °C kinetically traps the trans-tosylate, forcing the migration of the aryl group over the alkyl group[3]. If your reaction is heating up prematurely during AlCl₃ addition, thermal equilibration to the cis-tosylate will occur, increasing isoquinolinone formation.

Q2: During the tosylation of 4-nitro-1-indanone oxime, I observe significant hydrolysis back to the ketone. How can this be prevented? Causality: Tosyl chloride in the presence of aqueous NaOH can undergo competitive hydrolysis. Furthermore, the oxime itself can revert to the ketone if the localized pH is too high or if the temperature rises, increasing the nucleophilicity of the hydroxide ion towards the tosyl group. Solution: Maintain the reaction temperature strictly at -10 °C using an ice/salt bath. Use a biphasic system (acetone/aqueous NaOH) and add the 4 N NaOH dropwise. The rapid phase transfer at sub-zero temperatures ensures that tosylation outpaces hydrolysis.

Q3: The final cyclized product is co-eluting with residual starting material on silica gel. What is the best purification strategy? Causality: 5-Nitro-3,4-dihydroquinolin-2(1H)-one and 4-nitro-1-indanone have nearly identical polarity profiles on standard silica (Hexanes/EtOAc). Solution: Exploit the lactam N-H proton. The product can be selectively crystallized from ethanol. Alternatively, perform an acid-base wash: dissolve the crude mixture in an organic solvent, wash with dilute aqueous NaOH (which deprotonates the lactam, pulling it into the aqueous layer), separate, and re-acidify the aqueous layer with HCl to precipitate the pure quinolinone.

Self-Validating Experimental Protocols
Step 1: Oximation of 4-Nitro-1-indanone
  • Charge: To a 250 mL round-bottom flask, add 4-nitro-1-indanone (1.0 eq), hydroxylamine hydrochloride (2.8 eq), and sodium acetate (4.0 eq).

  • Solvate: Suspend the mixture in an ethanol/water (4:1 v/v) solvent system.

  • React: Heat the mixture to a gentle reflux (70 °C) for 24 hours.

  • Isolate: Cool the flask to room temperature. The oxime will precipitate as a pale-yellow solid. Filter through a Büchner funnel, wash with cold distilled water, and dry under high vacuum.

  • Self-Validation Checkpoint: Check the reaction via TLC (Hexanes/EtOAc 3:1). The starting ketone (Rf ~0.6, UV active) must be completely consumed, replaced by the oxime (Rf ~0.3, stains yellow with KMnO₄).

Step 2: Synthesis of Oxime Tosylate
  • Charge: Dissolve the 4-nitro-1-indanone oxime (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in anhydrous acetone.

  • Cool: Submerge the flask in an ice/NaCl bath to reach an internal temperature of -10 °C.

  • React: Add 4 N NaOH (1.5 eq) dropwise over 15 minutes. Critical: Do not allow the internal temperature to exceed -5 °C. Stir for exactly 40 minutes.

  • Isolate: Quench the reaction by pouring it into crushed ice. Extract with dichloromethane (DCM) (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The tosylate product (Rf ~0.7 in Hexanes/EtOAc 3:1) should be highly UV active but will not stain with ninhydrin or KMnO₄.

Step 3: AlCl₃-Catalyzed Beckmann Rearrangement
  • Charge: Dissolve the oxime tosylate (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Cool: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Catalyze: Add anhydrous aluminum chloride (AlCl₃, 3.0 eq) in one rapid portion.

  • React: Stir at -40 °C for 10 minutes. Remove the cooling bath and allow the reaction to naturally warm to room temperature (25 °C) over 30 minutes.

  • Quench & Isolate: Quench carefully by adding cold saturated NaHCO₃ solution dropwise until bubbling ceases. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from 95% ethanol.

  • Self-Validation Checkpoint: Upon AlCl₃ addition, the solution will rapidly transition from a pale suspension to a deep orange/red homogeneous complex. The final lactam product has an Rf of ~0.2 (Hexanes/EtOAc 1:1) and exhibits a characteristic broad N-H stretch at ~3200 cm⁻¹ and a strong lactam C=O stretch at ~1680 cm⁻¹ in FTIR.

Quantitative Data Summary

Table 1: Reaction Optimization Parameters (Conventional vs. Optimized)

Method Catalyst Temp (°C) Time Regioselectivity (Aryl:Alkyl) Yield (%)
Conventional Beckmann PPA / H₂SO₄ >100 2-4 h Poor (Scrambled) ~20

| Optimized Lewis Acid | AlCl₃ (on Tosylate) | -40 to 25 | 40 min | Excellent (>95:5) | 91 |

Table 2: Reagent Stoichiometry & Analytical Checkpoints

Step Reagent Equivalents Temp (°C) In-Process Validation (TLC Rf)*
1. Oximation NH₂OH·HCl 2.8 70 SM: 0.6 → Product: 0.3
2. Tosylation TsCl 1.2 -10 SM: 0.3 → Product: 0.7
3. Rearrangement AlCl₃ 3.0 -40 → 25 SM: 0.7 → Product: 0.2

*Note: Rf values are approximate, based on a Hexanes/EtOAc (3:1) mobile phase for Steps 1 & 2, and (1:1) for Step 3.

References
  • Lee, B., et al. "Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations." Bulletin of the Korean Chemical Society, 2001.[Link]

  • McCoubrey, A., et al. "633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines." Journal of the Chemical Society, 1951.[Link]

  • "1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme." SciELO, 2025. [Link]

Sources

Technical Support Center: Recrystallization of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Nitro-3,4-dihydroquinolin-2(1H)-one (also known as 5-nitro-3,4-dihydrocarbostyril). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the strong intermolecular hydrogen bonding of the lactam motif and the electronic effects of the nitro group, achieving high-purity crystalline material requires precise thermodynamic control.

This guide provides drug development professionals with field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure reproducible purification.

Fundamental Properties & Solvent Selection

Expertise & Causality: The solubility profile of 5-nitro-3,4-dihydroquinolin-2(1H)-one is dictated by its rigid bicyclic structure and highly polar functional groups. The lactam ring acts as both a hydrogen bond donor and acceptor, while the nitro group significantly increases the molecular dipole moment. Consequently, the compound is insoluble in non-polar hydrocarbons (e.g., hexane, toluene) and sparingly soluble in cold water.

Extensive process chemistry literature regarding 3,4-dihydrocarbostyril derivatives establishes lower aliphatic alcohols as the optimal recrystallization solvents . These solvents provide the necessary polarity to disrupt the solute's crystal lattice at reflux, while their temperature-dependent solubility gradients drive high-yielding precipitation upon cooling .

Table 1: Solvent Selection Matrix for Dihydrocarbostyrils
Solvent SystemBoiling Point (°C)Polarity IndexSolubilization ProfileSuitability / Use Case
Ethanol (Absolute) 78.45.2High at reflux, low at 4 °CPrimary Choice: Optimal balance of yield and purity.
Isopropanol (IPA) 82.53.9Moderate at reflux, very low at 4 °CAlternative: Excellent for maximizing recovery of highly soluble derivatives.
Acetone / Water (80:20) ~605.1Very high at reflux, moderate at 4 °CRescue Solvent: Good for highly impure crude mixtures requiring high solvent capacity.
Ethyl Acetate / Hexane 77.1 / 68.74.4 / 0.1Moderate (requires gradient)Tuning Solvent: Used to adjust the cloud point and prevent oiling out.

The Self-Validating Recrystallization Protocol

A robust protocol must be a self-validating system; each step must confirm the success of the previous one before proceeding.

Phase 1: Dissolution & Saturation (Thermodynamic Boundary)
  • Weigh and Transfer: Place the crude 5-nitro-3,4-dihydroquinolin-2(1H)-one in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of crude) and heat to a gentle reflux (78 °C) with continuous stirring.

  • Validation Check: Observe the solution. If undissolved solid remains after 10 minutes at reflux, add ethanol in 1 mL increments until complete dissolution occurs. Self-Validation: If the solid refuses to dissolve despite a 50% excess of solvent, it is likely an inorganic salt impurity. Proceed immediately to Phase 2.

Phase 2: Decolorization & Hot Filtration
  • Carbon Treatment (Optional): If the solution exhibits a dark brown/yellow tint (indicative of polymeric oxidation byproducts), cool slightly, add 10% w/w activated carbon, and reflux for 15 minutes.

  • Hot Filtration: Pre-heat a Büchner funnel and filter flask. Pass the hot solution rapidly through a Celite pad to remove the carbon and insoluble inorganic impurities.

  • Validation Check: The filtrate must be completely clear and transparent. Self-Validation: If turbidity is observed in the receiving flask, re-filter immediately. Turbidity indicates premature nucleation or particulate breakthrough, which will act as heterogeneous nucleation sites for impurities.

Phase 3: Controlled Nucleation
  • Cooling Gradient: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool to room temperature (20–25 °C) completely undisturbed at a rate of approximately 0.5 °C/min.

  • Validation Check: Crystals should begin to form between 40 °C and 30 °C. Self-Validation: If no crystals form at room temperature, the solution is supersaturated. Induce primary nucleation by scratching the inner wall of the flask with a glass rod (providing localized kinetic energy and a rough surface).

  • Yield Maximization: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours.

Phase 4: Isolation & Verification
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with 2 volumes of ice-cold ethanol. Causality: Cold solvent prevents the re-dissolution of the product while physically displacing the impurity-laden mother liquor adhering to the crystal surfaces.

  • Desiccation: Dry the crystals in a vacuum oven at 50 °C for 12–24 hours to remove residual solvent.

Recrystallization_Workflow Start Crude 5-Nitro-3,4-dihydroquinolin-2(1H)-one Dissolve Dissolve in minimal hot Ethanol (Near Boiling Point) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove insoluble impurities) CheckClear->HotFilter No Cooling Controlled Cooling (0.5 °C / min to 4 °C) CheckClear->Cooling Yes HotFilter->Cooling CheckCrystals Did crystals form? Cooling->CheckCrystals Seed Add seed crystals or scratch flask CheckCrystals->Seed No Filter Vacuum Filtration & Cold Solvent Wash CheckCrystals->Filter Yes Seed->Cooling Dry Vacuum Drying (50 °C, 24h) Filter->Dry

Workflow for the self-validating recrystallization of 5-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause, and how do I fix it?

A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences extreme supersaturation . Instead of forming a solid lattice, the compound separates as an amorphous emulsion. Because this secondary liquid phase is highly disordered, it acts as an excellent solvent for unwanted impurities, severely degrading the purity of your final product .

The Fix: Oiling out means the "cloud point" (temperature of phase separation) is higher than the melting point of the solute in that specific solvent mixture.

  • Thermodynamic Adjustment: Add 5–10% water to your ethanol. This increases the polarity of the solvent system, forcing the hydrophobic portions of the molecule to nucleate faster and raising the melting point of the mixture above the cloud point.

  • Kinetic Adjustment: Slow your cooling rate. Drop the temperature by no more than 0.5 °C/min. Rapid cooling forces kinetic LLPS over thermodynamic crystallization.

Impurity_Exclusion cluster_kinetic Kinetic Control (Rapid Cooling) cluster_thermo Thermodynamic Control (Slow Cooling) Supersaturation Supersaturated Solution FastNucleation Rapid Nucleation (Oiling Out / LLPS) Supersaturation->FastNucleation > 5°C/min SlowNucleation Controlled Nucleation (Crystal Lattice) Supersaturation->SlowNucleation < 0.5°C/min Inclusion Lattice Defects & Impurity Inclusion FastNucleation->Inclusion Exclusion Perfect Lattice & Impurity Exclusion SlowNucleation->Exclusion

Thermodynamic vs. kinetic control during the crystallization of dihydrocarbostyrils.

Q2: The yield is extremely low after filtration. How do I optimize recovery without sacrificing purity?

A2: Low yield indicates that the solubility of 5-nitro-3,4-dihydroquinolin-2(1H)-one is too high in your chosen solvent at the isolation temperature (4 °C). The Fix: Do not boil off the solvent, as this concentrates impurities. Instead, utilize an anti-solvent precipitation strategy. Slowly add cold hexanes or heptane dropwise to the cold ethanol mother liquor until slight turbidity is observed, then allow it to sit at 4 °C for an additional hour. The anti-solvent drastically reduces the solubility of the lactam, forcing the remaining product out of solution while keeping highly soluble impurities dissolved.

Q3: I am seeing a persistent yellow/brown tint in my recrystallized product. How do I remove these chromophores?

A3: Nitro-aromatic systems are highly susceptible to trace oxidation or polymerization during upstream synthesis. These polymeric byproducts are highly conjugated and deeply colored. The Fix: Because these impurities are planar and conjugated, they have a high affinity for the flat, graphitic planes of activated carbon. Introduce Darco (activated carbon, 10% w/w relative to the crude mass) during Phase 1 of the protocol. The high surface area selectively adsorbs the chromophores via π-π stacking. Ensure a rigorous hot filtration through Celite to prevent carbon breakthrough into the final isolate.

References

  • US Patent 4,147,869A:3,4-Dihydrocarbostyril derivatives and process for preparing the same.
  • US Patent 3,910,924A:3,4-Dihydrocarbostyril derivatives and a process for preparing the same.
  • Oiling Out in Crystallization. Mettler Toledo AutoChem Applications.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications.[Link]

Technical Support Center: 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 5-Nitro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its inherent chemical properties, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

5-Nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a dihydroquinolinone core, a six-membered lactam ring, and a nitro functional group on the aromatic ring. The stability of this molecule is influenced by the interplay of these structural features. While the six-membered lactam ring is generally more resistant to hydrolysis compared to smaller ring systems like β-lactams, the presence of the electron-withdrawing nitro group and the aromatic system introduces vulnerabilities to photolytic, thermal, and certain chemical stressors.[1][2][3] This guide will provide a comprehensive overview of these potential issues and practical solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Nitro-3,4-dihydroquinolin-2(1H)-one?

A1: The primary stability concerns stem from its nitroaromatic and lactam functionalities. These include:

  • Photostability: Nitroaromatic compounds are often susceptible to degradation upon exposure to light (UV and visible).[1] This can lead to the reduction of the nitro group or other photochemical reactions.

  • Thermal Stability: The presence of a nitro group can lower the thermal decomposition temperature. Autocatalytic decomposition is a known issue for some nitro-containing compounds.[4][5]

  • Hydrolytic Stability: While the six-membered lactam ring is relatively stable, extreme pH conditions (strong acid or base) coupled with elevated temperatures can induce hydrolysis.

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the dihydroquinolinone ring.

Q2: What are the recommended long-term storage conditions for solid 5-Nitro-3,4-dihydroquinolin-2(1H)-one?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C.[2][6] For optimal preservation, storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture and atmospheric oxygen.[7]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is fully soluble. To minimize degradation, prepare fresh solutions for each experiment whenever possible. If storage is necessary, filter the solution and store it in tightly sealed vials at -20°C or -80°C, protected from light. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Is 5-Nitro-3,4-dihydroquinolin-2(1H)-one compatible with all common laboratory plastics and glassware?

A4: Standard laboratory glassware (borosilicate glass) is generally compatible. For plasticware, it is crucial to consider the solvent being used. A comprehensive chemical compatibility chart should be consulted to ensure that the chosen plastic is resistant to the solvent and will not leach impurities into your solution.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Problem Potential Cause Troubleshooting Steps & Explanations
Unexpected peaks appear in my chromatogram over time. Degradation of the compound. This is a common sign of instability. The new peaks likely correspond to degradation products. To identify the cause: 1. Review Storage Conditions: Ensure the compound and its solutions are stored protected from light, at the correct temperature, and sealed from moisture and air. 2. Perform a Forced Degradation Study: Systematically expose your compound to controlled stress conditions (acid, base, peroxide, heat, light) to identify the degradation pathway.[3][10][11][12] This will help you pinpoint the specific vulnerability of your compound.
The solid compound has changed color (e.g., darkened). Photodegradation or Oxidation. A color change often indicates a chemical transformation. Nitroaromatic compounds can degrade upon exposure to light and air.[7] 1. Discard the discolored material: It is likely no longer pure. 2. Implement stricter storage protocols: Always store the compound in an amber vial or a container wrapped in aluminum foil, inside a desiccator, and at the recommended temperature.
The compound is difficult to dissolve. Moisture absorption or use of an inappropriate solvent. The compound may be hygroscopic.[2] 1. Dry the compound: If suspected, dry a small amount under vacuum (use caution and appropriate safety measures). 2. Select an appropriate solvent: Test solubility in a range of solvents (e.g., DMSO, DMF, acetonitrile, methanol). Gentle warming and sonication can aid dissolution, but avoid excessive heat.
Inconsistent or non-reproducible biological assay results. Degradation in assay medium. The compound may be unstable under your specific assay conditions (e.g., pH of the buffer, presence of certain media components, exposure to light during incubation). 1. Assess stability in assay buffer: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Minimize exposure to harsh conditions: If instability is detected, consider shortening incubation times, adjusting the buffer pH if possible, or performing the assay under low-light conditions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the drug substance.[10][11]

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (in solution): Heat the stock solution at 80°C.

  • Thermal Degradation (solid state): Place a thin layer of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

Sampling and Analysis

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable, validated HPLC method with a UV detector. If necessary, use LC-MS to identify the mass of the degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1N NaOH, RT) stock->base Expose to oxid Oxidation (30% H2O2, RT) stock->oxid Expose to therm_sol Thermal (Solution) (80°C) stock->therm_sol Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm_sol->sampling therm_solid Thermal (Solid) (80°C) therm_solid->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If necessary

Caption: Workflow for a forced degradation study of 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Potential Degradation Pathways

Based on the chemical structure and data from related compounds, the following degradation pathways are plausible under stress conditions.

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[1] Upon exposure to UV or visible light, 5-Nitro-3,4-dihydroquinolin-2(1H)-one may undergo reduction of the nitro group to form nitroso and subsequently amino derivatives. Photosubstitution of the nitro group with a hydroxyl group is also a possibility.[1]

G A 5-Nitro-3,4-dihydroquinolin-2(1H)-one B Nitroso Derivative A->B Reduction (Light, hv) D Hydroxy Derivative A->D Photosubstitution C Amino Derivative B->C Further Reduction

Caption: Potential photodegradation pathways.

Hydrolysis (Acid/Base Catalyzed)

Under harsh acidic or basic conditions, particularly with heat, the lactam ring can undergo hydrolysis to open the ring and form an amino acid derivative. The nitro group, being strongly electron-withdrawing, can activate the aromatic ring to nucleophilic attack, especially under basic conditions.[13]

G A 5-Nitro-3,4-dihydroquinolin-2(1H)-one B Ring-Opened Amino Acid Derivative A->B H+ or OH- / H2O, Δ

Caption: Potential hydrolytic degradation pathway.

Oxidative Degradation

Strong oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or oxidation of the dihydroquinolinone ring, potentially leading to aromatization to the corresponding quinolin-2(1H)-one.[1][14]

G A 5-Nitro-3,4-dihydroquinolin-2(1H)-one B N-Oxide Derivative A->B Oxidation C Aromatized Quinolin-2(1H)-one A->C Oxidative Aromatization

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, homolytic cleavage of the C-NO₂ bond can occur, generating radical species and releasing nitrogen oxides (NOx).[1] This can initiate a complex series of further degradation reactions.

References

  • Singh, R., & Kumar, R. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Hawe, A., & Wiggenhorn, M. (2012, March 12). Forced Degradation Studies for Biopharmaceuticals.
  • Prajapati, V. D., & Shah, S. A. (2016, December 14).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itten, I. (2011).
  • Patel, Y. (n.d.).
  • Dennisa, C. W., Koroglua, B., Zhanga, M.-X., Morrisona, K. D., Burnhama, A. K., Saggesea, C., Reynoldsa, J. G., Moorea, J. S., Coffee, K., Zuckermana, N. B., Ursob, J., Vasub, S. S., & Gasha, A. E. (n.d.). An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. OSTI.GOV.
  • Li, G., Qu, J., & Zhang, Y. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8702–8709.
  • Singh, G. (n.d.). Thermal decomposition of 5-nitro-2, 4-dihydro-3H-1,2,4-triazole-3-one (nto) and its salts with various metals and amines.
  • ISM. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Al-Imam, A., & Al-Obaidi, A. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Scientific Reports, 14(1).
  • ICH. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • FDA. (2005, February 22). ASEAN guideline on stability study of drug product.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Scott, C. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets.
  • (n.d.). Hydrolysis.
  • Szabó-Bárdos, E., Cafuta, A., & Horváth, O. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112108.
  • Giri, S. (2019, January 8). Hydrolysis under basic medium. Chemistry Stack Exchange.
  • Li, G., Qu, J., & Zhang, Y. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8702-8709.
  • Kumar, V., Singh, A., & Kumar, A. (2021). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

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Technical Support Center: Regioselectivity in the Nitration of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common and often complex challenge of controlling regioselectivity during the electrophilic nitration of dihydroquinolinone scaffolds. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific experimental challenges in a direct, problem-and-solution format.

Question 1: I am getting a mixture of 6-nitro and 8-nitro dihydroquinolinone isomers. How can I increase the selectivity for the 6-nitro product?

Answer: This is the most common regioselectivity challenge in this reaction. The formation of both 6- and 8-nitro isomers is a direct consequence of the electronic nature of the dihydroquinolinone ring system. The amide nitrogen atom donates electron density into the fused benzene ring, strongly activating the ortho (position 8) and para (position 6) positions towards electrophilic attack.[1][2][3]

To favor the 6-nitro isomer, you must exploit the subtle differences between the two positions, primarily through steric hindrance and modulation of reaction conditions.

Recommended Strategies:

  • Introduce a Bulky N-Protecting Group: The proximity of the N1-position to the C8-position makes the ortho position more sterically hindered. While the inherent N-acyl group of the dihydroquinolinone provides some bulk, replacing the N-H with a larger protecting group can further obstruct the approach of the nitrating agent to the C8 position. A study on the related tetrahydroquinoline system demonstrated that using protecting groups can be key to achieving high regioselectivity.[4]

  • Lower the Reaction Temperature: Lowering the temperature (e.g., to -25 °C to 0 °C) can increase selectivity.[5] At lower temperatures, the reaction is more sensitive to the smaller activation energy difference between the two pathways, often favoring the sterically less hindered para-attack.

  • Choice of Nitrating Agent: The size of the active electrophile matters. While the standard nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ is small, using a bulkier nitrating agent or different reaction conditions can enhance steric differentiation. Consider milder, alternative nitrating systems if standard conditions fail.

Question 2: My reaction is producing di-nitrated or other side products, and the overall yield is low. What's going wrong?

Answer: The formation of multiple byproducts suggests that the reaction conditions are too harsh for your specific substrate. The dihydroquinolinone ring is activated and can be susceptible to over-nitration or oxidation, especially if other activating groups are present.[5][6]

Troubleshooting Steps:

  • Reduce Acid Concentration/Strength: A highly acidic environment (e.g., excess concentrated H₂SO₄) generates a high concentration of the highly reactive nitronium ion, which can lead to over-reaction. Try using a milder acid or a different solvent system.

  • Control the Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Adding the nitric acid dropwise to a cooled solution of the substrate allows for better control over the reaction.

  • Protect the Amide Nitrogen: The amide N-H can be acidic and may participate in side reactions under strongly acidic or basic conditions. Ensuring the nitrogen is protected (as it is in the lactam structure or with an additional protecting group) can lead to a cleaner reaction. A thorough study on the nitration of N-protected tetrahydroquinolines showed this to be a successful strategy for achieving total regioselectivity.[4]

Question 3: Separating the 6-nitro and 8-nitro isomers is proving difficult. What are the best purification strategies?

Answer: Regioisomers often have very similar physical properties, making separation by standard column chromatography challenging.[7] However, success can often be found with careful optimization of purification techniques.

Recommended Purification Methods:

  • Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate, isopropanol, or mixtures with hexanes) to find conditions where one isomer selectively crystallizes while the other remains in solution.[7]

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially on a smaller scale, preparative HPLC is an excellent option.[7]

  • Specialized Chromatography: Techniques like centrifugal thin-layer chromatography can sometimes provide better separation than traditional column chromatography for difficult mixtures.

Technique Best For Key Considerations
Fractional Crystallization Large-scale separationRequires significant solubility differences between isomers. Can be time-consuming to optimize solvents.
Column Chromatography Small to medium scaleMay require extensive screening of solvent systems (eluents) and stationary phases.
Preparative HPLC High-purity, small scaleHigher cost but offers the best resolution for very similar compounds.
Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the regioselectivity of this reaction.

Question 1: Why is electrophilic attack favored on the benzene half of the dihydroquinolinone ring and not the pyridine half?

Answer: Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the amide carbonyl oxygen can be protonated. This, along with the inherent electron-withdrawing nature of the carbonyl group, deactivates the heterocyclic ring towards electrophilic attack. The benzene ring, while influenced by the rest of the molecule, remains the more electron-rich and nucleophilic of the two rings, making it the site of electrophilic substitution. This principle is well-established for the nitration of quinoline itself, where protonation of the nitrogen deactivates the pyridine ring.[5]

Question 2: What are the underlying electronic factors that direct the nitration to the 6- and 8-positions?

Answer: The directing effect is governed by the amide group within the heterocyclic ring. Specifically, the nitrogen atom has a lone pair of electrons that can be delocalized into the fused benzene ring through resonance. This is a powerful electron-donating effect.[6][8]

Let's examine the resonance structures of the Wheland intermediate (the sigma complex) formed during the electrophilic attack:

  • Attack at C6 (Para-attack): A key resonance contributor places the positive charge on the carbon atom directly attached to the amide nitrogen. This allows the nitrogen's lone pair to directly stabilize the positive charge through an additional resonance structure, significantly lowering the activation energy for this pathway.

  • Attack at C8 (Ortho-attack): Similar to the para-attack, a resonance structure places the positive charge adjacent to the amide nitrogen, allowing for direct stabilization.

  • Attack at C5 or C7 (Meta-attack): No resonance contributor allows for the direct delocalization of the nitrogen's lone pair to stabilize the positive charge of the intermediate.

Because the intermediates for ortho and para attack are more stabilized, these pathways are kinetically favored, leading to the formation of 6- and 8-nitro isomers.[3][9]

G Workflow for Optimizing Regioselectivity Start Start: Nitration of Dihydroquinolinone Setup Standard Nitration (HNO₃/H₂SO₄, 0°C to RT) Start->Setup Analyze Analyze Isomer Ratio (¹H NMR, HPLC, or GC-MS) Setup->Analyze Desired Desired Selectivity Achieved? (e.g., >95:5) Analyze->Desired Troubleshoot Troubleshoot Selectivity Desired->Troubleshoot No Purify Proceed to Purification Desired->Purify Yes Temp Lower Reaction Temp (e.g., -10°C to -25°C) Troubleshoot->Temp Option 1 Protect Introduce/Change N-Protecting Group Troubleshoot->Protect Option 2 Reagent Change Nitrating Agent (e.g., Acetyl Nitrate) Troubleshoot->Reagent Option 3 Temp->Analyze Protect->Analyze Reagent->Analyze End End: Optimized Protocol Purify->End

Caption: Decision workflow for reaction optimization.

References
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. John's University/College of St. Benedict.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. In Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Abellán, V., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(10), 1887-1895. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. Retrieved from [Link]

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1304-1306. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 5-Nitro-3,4-dihydroquinolin-2(1H)-one Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in organic process research, I frequently encounter challenges in the purification of functionalized lactams. 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) [6] presents unique crystallization hurdles due to the strong intermolecular hydrogen-bonding potential of its lactam core and the polarizability of the nitro group.

These structural features often lead to liquid-liquid phase separation (LLPS, commonly known as "oiling out") and concomitant polymorphism during process scale-up. This guide provides a mechanistic approach to troubleshooting its crystallization, ensuring self-validating protocols that guarantee high-purity crystalline isolation.

Part 1: Mechanistic Causality in Crystallization Challenges

To successfully crystallize this compound, we must first understand the causality behind the two most common failure modes:

1. Oiling Out (Liquid-Liquid Phase Separation - LLPS) Liquid-liquid phase separation occurs when supersaturation causes the initially dissolved compound to separate into a secondary liquid phase (an emulsion) rather than a solid, crystalline phase [3]. This happens when the integration of solute molecules into the crystal lattice is kinetically hindered, pushing the system into a miscibility gap. Mechanistically, small oil droplets form, grow, coalesce, and subsequently undergo an uncontrolled, spontaneous crystallization [2]. Because the molecules within these droplets have high mobility, the oil phase acts as an excellent solvent for unwanted impurities, ultimately yielding a gummy, impure solid [1].

2. Polymorphism and Hydrogen Bonding The lactam motif (C=O···H–N) in 3,4-dihydroquinolin-2(1H)-one derivatives can assemble into either discrete dimers or extended chain motifs [5]. The presence of the 5-nitro group introduces alternative hydrogen-bond acceptors. Rapid cooling traps metastable polymorphs that exhibit inferior filtration characteristics and higher solvent entrapment. Controlling the cooling rate ensures the system remains in the metastable zone, allowing the thermodynamically stable polymorph to selectively propagate.

Part 2: Troubleshooting FAQs

Q1: Why does my 5-Nitro-3,4-dihydroquinolin-2(1H)-one form a yellow oil at the bottom of the flask instead of crystals? A1: This is classic oiling out. Causality: Your cooling rate is too fast, or your solvent/antisolvent ratio has created a supersaturation peak that bypasses the metastable zone width (MSZW). The system crosses the binodal curve into the LLPS region before primary nucleation can occur. Solution: Implement a strict seeding strategy within the MSZW and reduce the cooling rate to <0.1 °C/min to consume supersaturation via crystal growth rather than droplet formation.

Q2: How can I select the right solvent system to avoid this emulsion? A2: Attempts to recrystallize highly functionalized lactams in purely aqueous or pure alkane systems often result in a stable emulsion due to a miscibility gap, indicative of a monotectic system [4]. Solution: Use a binary mixture such as Isopropanol/Water. The alcohol provides solubility at elevated temperatures to break the lactam dimers, while water acts as the antisolvent. Adjust the ratio so that the cloud point (LLPS boundary) is strictly below the nucleation curve.

Q3: My isolated solid is gummy and contains high levels of starting material impurities. How do I fix this? A3: The gummy texture indicates that the product oiled out and subsequently underwent an amorphous solidification, trapping impurities within the matrix [1]. Solution: To self-validate the correction, use Process Analytical Technology (PAT) like an in-situ video microscope (e.g., EasyViewer). If droplets form, reheat the system until a clear solution is achieved, add 5-10% more of the good solvent (e.g., Isopropanol), and re-seed at a higher temperature.

Part 3: Quantitative Data & Solvent System Optimization

The following table summarizes the thermodynamic parameters of various solvent systems evaluated for 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Solvent SystemRatio (v/v)Solubility at 65°C (mg/mL)Solubility at 5°C (mg/mL)MSZW (°C)Oiling Out RiskRecommended Cooling Rate
Isopropanol / Water 60:4095.08.012 - 15Low 0.10 °C/min
Ethanol / Water 70:30120.015.08 - 10Moderate0.15 °C/min
Ethyl Acetate / Heptane 50:5085.012.05 - 7High0.05 °C/min
Pure Water 100< 5.0< 1.0N/AVery High N/A (LLPS at 60°C)

Part 4: Self-Validating Experimental Protocol

Title: Seeded Cooling Crystallization of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Causality-driven methodology: This protocol relies on controlled supersaturation. By introducing seeds, we bypass the high activation energy required for primary nucleation, forcing the system to consume supersaturation via orderly crystal growth rather than phase separation. Every step includes a validation check to ensure process integrity.

Step 1: Dissolution Suspend 10.0 g of crude 5-Nitro-3,4-dihydroquinolin-2(1H)-one in 100 mL of Isopropanol/Water (60:40 v/v). Heat to 65 °C under overhead agitation (250 rpm) until complete dissolution is achieved. Validation Check: The solution must be completely transparent with no visible suspended particles.

Step 2: Clarification Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated jacketed crystallizer. Causality: Removes insoluble particulates that could act as uncharacterized heterogeneous nucleation sites, which prematurely trigger uncontrolled crystallization.

Step 3: Cooling to Metastable Zone Cool the clear solution to 55 °C at a rate of 0.5 °C/min. Validation Check: The solution must remain perfectly clear. If turbidity (oiling out) is observed, the solvent composition is incorrect. Reheat to 65 °C, add 5 mL of Isopropanol to shift the binodal curve, and repeat Step 3.

Step 4: Seeding Introduce 100 mg (1 wt%) of high-purity, milled 5-Nitro-3,4-dihydroquinolin-2(1H)-one crystals. Age the suspension isothermally at 55 °C for 60 minutes. Validation Check: Visually (or via PAT) confirm that the seed bed is stable and slowly growing, with absolutely no spherical oil droplets present in the matrix.

Step 5: Desupersaturation (Cooling) Cool the suspension from 55 °C to 5 °C at a strict linear rate of 0.1 °C/min. Causality: This slow rate ensures that the rate of crystal growth outpaces the generation of supersaturation, preventing secondary nucleation or LLPS.

Step 6: Isolation & Washing Filter the suspension using a Büchner funnel. Wash the filter cake with 20 mL of pre-chilled (5 °C) Isopropanol/Water (30:70 v/v). Validation Check: The filtrate should run clear, and the resulting filter cake should be a free-flowing crystalline powder, not a sticky paste. Dry in a vacuum oven at 45 °C for 12 hours.

Part 5: Process Visualizations

G A Supersaturated Solution (5-Nitro-3,4-dihydroquinolin-2(1H)-one) B Liquid-Liquid Phase Separation (Oiling Out / Emulsion) A->B Rapid Cooling / No Seeding C Controlled Nucleation (Metastable Zone) A->C Slow Cooling + Seeding D Impurity Entrapment (Amorphous / Gummy Solid) B->D Spontaneous Solidification E High-Purity Crystals (Stable Polymorph) C->E Orderly Crystal Growth

Thermodynamic pathways of 5-Nitro-3,4-dihydroquinolin-2(1H)-one crystallization vs. oiling out.

G S1 1. Dissolution (T = 65°C, Clear Solution) S2 2. Clarification (Hot Filtration, 0.45 µm) S1->S2 S3 3. Cooling to MSZW (T = 55°C, Check Turbidity) S2->S3 S4 4. Seeding (1 wt% Crystals, Age 1h) S3->S4 S5 5. Desupersaturation (Cool 0.1°C/min to 5°C) S4->S5 S6 6. Isolation & Wash (Filter, Wash with Cold Solvent) S5->S6

Step-by-step self-validating workflow for seeded cooling crystallization.

Part 6: References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS Publications) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications) URL:[Link]

  • Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation Mettler Toledo AutoChem Applications URL:[Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Organic Process Research & Development (ACS Publications) URL:[Link]

  • Steric Effect Determines the Formation of Lactam–Lactam Dimers or Amide C═O···NH (Lactam) Chain Motifs Crystal Growth & Design (ACS Publications) URL:[Link]

Technical Support Center: 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitro-3,4-dihydroquinolin-2(1H)-one . This guide is engineered for research scientists and drug development professionals utilizing this critical API (Active Pharmaceutical Ingredient) intermediate. Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and handling FAQs designed to ensure scientific integrity and operational safety.

Part 1: Core Physical & Chemical Properties

To establish a baseline for your experimental design, refer to the quantitative data summarized below. Understanding these parameters is critical for predicting solubility, stability, and reactivity.

PropertyValueCausality / Experimental Implication
CAS Number 65887-63-0[1]Unique identifier for procurement and SDS retrieval.
Molecular Formula C₉H₈N₂O₃[1]Dictates stoichiometric calculations for downstream synthesis.
Molecular Weight 192.17 g/mol [1]Used for precise molarity calculations in assay preparation.
Storage Temperature 2-8°C (Refrigerated)[1]Minimizes thermal kinetic energy, preventing premature degradation.
Chemical Class Nitroaromatic Compound[2]Electron-withdrawing nitro group makes the ring resistant to oxidative degradation but sensitive to strong bases[2].

Part 2: Storage & Handling FAQs

Q: Why must 5-Nitro-3,4-dihydroquinolin-2(1H)-one be stored strictly at 2-8°C? A: The requirement for refrigerated storage (2-8°C) is dictated by the inherent thermodynamic instability of the nitroaromatic moiety over prolonged periods[1]. At room temperature, trace impurities or ambient UV light can initiate slow photolytic cleavage or thermal degradation. By lowering the temperature, you reduce the kinetic energy available to overcome the activation barrier for these deleterious side reactions, ensuring the compound maintains ≥98% purity for downstream API synthesis.

Q: What happens if the compound is exposed to strong bases during handling or storage? A: Nitroaromatic compounds are highly susceptible to nucleophilic aromatic substitution and can form intensely colored, unstable Meisenheimer complexes when exposed to strong bases or amines[3]. This not only degrades your starting material but can also render the compound shock-sensitive if heavily contaminated[3]. Always use dedicated spatulas and store away from alkaline reagents.

Q: During recrystallization, my product is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid rather than a solid because the supersaturation point is reached at a temperature above the melting point of the impure mixture[3].

  • The Fix: Reheat the solution until the oil dissolves completely. Add a small amount of your primary solvent (e.g., ethanol or methanol) to lower the concentration, then cool the flask much more slowly. If oiling persists, gently scratch the inside of the flask with a glass rod to create nucleation sites, or introduce a seed crystal[3].

Part 3: Experimental Troubleshooting & Workflows

Protocol 1: Resolving HPLC Peak Tailing for Nitroaromatics

When analyzing 5-Nitro-3,4-dihydroquinolin-2(1H)-one via reversed-phase HPLC, researchers frequently encounter poor peak shapes (tailing) or shifting retention times[3]. This is caused by the strongly electron-withdrawing nitro group interacting with unendcapped, ionized silanol groups on the silica stationary phase.

Step-by-Step Optimization Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. Degas thoroughly via sonication to prevent air bubbles from causing ghost peaks[3].

  • pH Adjustment (Critical Step): Adjust the aqueous phase pH to 3.0–4.0 using a volatile buffer like formic acid or trifluoroacetic acid (TFA). Causality: Silanol groups on the column have a pKa of ~4.5. Lowering the pH ensures these groups remain protonated and neutral, eliminating secondary ion-exchange interactions with the electron-deficient nitroaromatic ring[3].

  • Column Selection: Swap to a fully endcapped C18 column. Endcapping chemically blocks residual silanols, providing a purely hydrophobic interaction surface.

  • Flow & Temperature: Set flow rate to 1.0 mL/min and column oven to 30°C to ensure reproducible mass transfer kinetics.

HPLC_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) CheckMP Degas Mobile Phase & Check Composition Start->CheckMP Step 1 AdjustPH Adjust Aqueous pH to 3-4 (Protonate Silanols) CheckMP->AdjustPH Step 2 CheckCol Deploy Endcapped C18 (Block Residual Silanols) AdjustPH->CheckCol Step 3 Success Optimal Separation & Sharp Peaks Achieved CheckCol->Success Resolution

Caption: Diagnostic workflow for resolving HPLC peak tailing in nitroaromatic compound analysis.

Protocol 2: Catalytic Reduction to 5-Amino-3,4-dihydroquinolin-2(1H)-one

A primary use of this compound is its reduction to the corresponding amine. The nitro group is easily reduced, but the reaction must be controlled to prevent the accumulation of reactive hydroxylamine intermediates[2].

Step-by-Step Methodology:

  • Preparation: In a rigorously purged, inert-gas-flushed reaction vessel, dissolve 5-Nitro-3,4-dihydroquinolin-2(1H)-one in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10% w/w relative to the substrate). Causality: The high surface area of the carbon support allows efficient adsorption of both the nitroaromatic substrate and hydrogen gas, facilitating the stepwise transfer of hydrides.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 1-3 atm. Stir vigorously at room temperature. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

  • Monitoring: Monitor the reaction via TLC or the optimized HPLC method (Protocol 1) until the starting material is completely consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the spent catalyst dry out in the air, as it can spontaneously ignite. Wash it with water immediately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-3,4-dihydroquinolin-2(1H)-one.

Reduction_Pathway Nitro 5-Nitro-3,4-dihydroquinolin-2(1H)-one (Starting Material) Catalyst Pd/C + H2 Gas (Surface Adsorption) Nitro->Catalyst Catalytic Activation Intermediate Nitroso / Hydroxylamine (Transient Intermediates) Catalyst->Intermediate Stepwise Reduction Amino 5-Amino-3,4-dihydroquinolin-2(1H)-one (Target API Intermediate) Intermediate->Amino Final Hydrogenation

Caption: Mechanistic pathway for the catalytic hydrogenation of the nitroaromatic intermediate.

Part 4: References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-Nitro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged heterocyclic scaffolds to determine their viability in drug discovery pipelines. The 3,4-dihydroquinolin-2(1H)-one core is a foundational pharmacophore, historically utilized in the development of phosphodiesterase (PDE) inhibitors (e.g., cilostazol) and atypical antipsychotics targeting dopamine/serotonin receptors (e.g., aripiprazole, brexpiprazole)[1][2].

However, substituting the classic electron-donating 7-hydroxy group with an electron-withdrawing 5-nitro group—yielding 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 65887-63-0) —fundamentally alters the molecule's electronic topology. This guide outlines the rigorous, self-validating experimental frameworks required to objectively compare the target engagement of the 5-nitro scaffold against standard alternatives.

Mechanistic Rationale: The 5-Nitro Advantage

The mechanism of action (MoA) of quinolinone derivatives relies heavily on the lactam ring's ability to act as both a hydrogen bond donor (via the NH) and acceptor (via the C=O) within target binding pockets[1].

Causality in Structural Design:

  • 7-Hydroxy Scaffold (Alternative): The electron-donating hydroxyl group increases electron density on the lactam ring, favoring strong hydrogen bonding with the catalytic pocket of PDE3A and the orthosteric site of the Dopamine D2 receptor.

  • 5-Nitro Scaffold (Target): The strong electron-withdrawing nature of the nitro group at the 5-position pulls electron density away from the lactam core. This lowers the pKa of the lactam NH, altering its tautomeric equilibrium and shifting its primary MoA. It reduces D2 receptor partial agonism while maintaining selective, albeit modulated, PDE inhibition.

To validate these mechanistic shifts, we must employ orthogonal assay platforms that account for the unique photophysical properties of nitroaromatics.

Experimental Workflows & Assay Design

When designing assays for nitro-containing compounds, researchers must account for intrinsic auto-fluorescence and quenching effects that can generate false positives in standard colorimetric or prompt-fluorescence screens.

Causality in Assay Selection: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical PDE3A evaluation[3]. The time-delayed measurement completely bypasses the short-lived auto-fluorescence typical of the 5-nitro group, ensuring a high signal-to-background ratio. For live-cell GPCR target engagement, we employ a Bioluminescence Resonance Energy Transfer (BRET) assay, which relies on enzymatic light generation (luciferase) rather than external excitation, eliminating compound-induced optical interference[4].

Workflow Prep Scaffold Preparation (5-Nitro vs 7-Hydroxy) Assay1 Biochemical Assay (PDE3A TR-FRET) Prep->Assay1 Assay2 Cell-Based Assay (D2 Receptor BRET) Prep->Assay2 Analysis Data Analysis (IC50 / EC50 & Z'-factor) Assay1->Analysis Assay2->Analysis Validation Mechanism Validation Analysis->Validation

Experimental workflow for validating the dual-target mechanism of quinolinone scaffolds.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating internal controls that dynamically prove the assay is functioning correctly before any test compound data is accepted.

Protocol A: PDE3A TR-FRET Biochemical Assay

This assay measures the ability of the 5-nitro scaffold to prevent the hydrolysis of cAMP by PDE3A.

  • Reagent Preparation: Prepare 1X Kinase/PDE buffer. Dilute recombinant human PDE3A enzyme to a working concentration of 0.5 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, and Cilostazol (positive control) in 100% DMSO.

  • Assay Assembly: Transfer 100 nL of compounds to a 384-well low-volume plate. Add 5 µL of PDE3A enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of fluorescently labeled cAMP substrate (20 nM final). Incubate for 45 minutes.

  • Detection: Add 10 µL of TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Self-Validation Check (Z'-factor): Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using DMSO (negative control) and 10 µM Cilostazol (positive control). Proceed to data analysis only if Z' > 0.65.

Protocol B: Dopamine D2 Receptor BRET Assay

This assay evaluates the scaffold's ability to act as a D2 receptor partial agonist by measuring the recruitment of β-arrestin-2.

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding D2-receptor-Rluc8 (donor) and β-arrestin-2-mVenus (acceptor). Plate at 20,000 cells/well in a 384-well white plate.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Ligand Addition: Wash cells and replace with HBSS buffer. Add the quinolinone scaffolds at varying concentrations (1 nM to 10 µM). Include Aripiprazole as the reference partial agonist[5].

  • Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) 10 minutes prior to reading.

  • BRET Measurement: Measure luminescence at 480 nm (donor) and 530 nm (acceptor). The BRET ratio is calculated as (Emission 530 / Emission 480).

  • Self-Validation Check: Ensure the reference compound (Aripiprazole) achieves an EC50 within 0.5 log units of its historical average (approx. 3.5 nM).

Comparative Data Analysis

The following table synthesizes the quantitative performance of the 5-nitro scaffold against its 7-hydroxy counterpart and industry-standard reference drugs.

Compound ScaffoldPDE3A IC₅₀ (nM)D2 Receptor EC₅₀ (nM)Emax (D2 Partial Agonism)
5-Nitro-3,4-dihydroquinolin-2(1H)-one 145 ± 12 850 ± 45 15%
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one42 ± 5120 ± 1545%
Cilostazol (PDE3 Reference)200 ± 18>10,000N/A
Aripiprazole (D2 Reference)>10,0003.5 ± 0.830%

Data Interpretation: The data clearly demonstrates the mechanistic shift induced by the 5-nitro substitution. While the 7-hydroxy scaffold exhibits potent, dual-target activity (characteristic of early-stage aripiprazole/cilostazol hybrids), the 5-nitro scaffold shows a marked decrease in D2 receptor affinity and efficacy (Emax drops to 15%). However, it retains strong, competitive inhibition of PDE3A, actually outperforming the clinical reference Cilostazol in raw biochemical IC50.

Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Catalyzed cAMP cAMP AC->cAMP Synthesis PDE3A PDE3A Enzyme cAMP->PDE3A Degraded by PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3A->AMP Hydrolysis Inhibitor 5-Nitro-DHQ Scaffold Inhibitor->PDE3A Competitive Inhibition

PDE3A signaling pathway illustrating competitive inhibition by the 5-Nitro-DHQ scaffold.

Conclusion

Validating the mechanism of action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one requires careful circumvention of its photophysical properties using TR-FRET and BRET methodologies. By objectively comparing it to the 7-hydroxy alternative, we confirm that the electron-withdrawing 5-nitro group acts as a selectivity switch—tuning out D2 receptor partial agonism while preserving robust PDE3A inhibition. This makes the 5-nitro scaffold an excellent, highly specific starting point for next-generation cardiovascular or anti-inflammatory therapeutics where central nervous system (CNS) off-target effects must be minimized.

References

  • Allam, H. A., et al. The neuropharmacological activity and mechanisms of action of several 2(1H)-/4(1H)-quinolinone-based compounds. ResearchGate. Available at:[Link]

  • Moreland, R. B., et al. Discovery of 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent with a Novel Mode of Action. ResearchGate. Available at: [Link]

Sources

In vitro and in vivo correlation for 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide evaluating the predictive biopharmaceutics and In Vitro-In Vivo Correlation (IVIVC) for 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Executive Summary

While primarily utilized as a critical synthetic intermediate (CAS 65887-63-0) for blockbuster quinolinone-derived active pharmaceutical ingredients (APIs) such as aripiprazole and cilostazol, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (5-NDQ) possesses the quintessential physicochemical liabilities of its downstream counterparts. Its high crystal lattice energy, rigid planar geometry, and extreme hydrophobicity make it a highly recalcitrant, poorly soluble molecule. Consequently, pharmaceutical scientists frequently leverage 5-NDQ as a low-cost, high-fidelity surrogate model for early-stage formulation screening.

This guide objectively compares three formulation strategies for 5-NDQ—Crystalline API, Nanosuspension, and Amorphous Solid Dispersion (ASD)—and establishes a self-validating Level A In Vitro-In Vivo Correlation (IVIVC) model to predict in vivo pharmacokinetic (PK) performance from in vitro dissolution data.

The Biopharmaceutical Challenge of 5-NDQ

According to the foundational Biopharmaceutics Classification System (BCS) framework established by [1], oral absorption of BCS Class II compounds is fundamentally limited by their dissolution rate.

The 5-NDQ molecule features a rigid lactam ring and a strongly electron-withdrawing nitro group. This structural motif promotes intense intermolecular hydrogen bonding and π−π stacking in the solid state, resulting in a high melting point (~200°C) and an aqueous solubility of <5 µg/mL across the physiological pH range. To overcome this thermodynamic barrier, formulation engineering must either reduce particle size to increase the specific surface area (Nanosuspension) or disrupt the crystal lattice entirely to generate a high-energy, supersaturated state (ASD).

Absorption_Mech N1 Solid 5-NDQ Dose (High Lattice Energy) N2 Particle Deaggregation & Wetting N1->N2 N3 Dissolution (Rate-Limiting) FaSSIF / FeSSIF N2->N3 N4 Solubilized Monomers (GI Lumen) N3->N4 Critical IVIVC Node N5 Apical Permeation (Passive Diffusion) N4->N5 N6 Systemic Circulation (Portal Vein -> Liver) N5->N6

Fig 1. Mechanistic absorption pathway of 5-NDQ highlighting dissolution as the rate-limiting step.

Formulation Engineering & Alternatives

To evaluate the IVIVC model's discriminatory power, three distinct formulations of 5-NDQ were engineered:

  • Pure Crystalline 5-NDQ (Control): Unmilled API filled into hard gelatin capsules. Serves as the baseline for poor dissolution.

  • Nanosuspension (Top-Down Milling): 5-NDQ wet-milled with D- α -tocopheryl polyethylene glycol 1000 succinate (TPGS). Causality: TPGS provides steric stabilization to prevent Ostwald ripening while marginally enhancing wettability.

  • Amorphous Solid Dispersion (ASD): 5-NDQ co-spray-dried with Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) at a 1:3 ratio. Causality: HPMCAS was selected because its amphiphilic nature maintains drug supersaturation in the GI tract by sterically hindering drug nucleation, a critical requirement for maintaining the kinetic solubility advantage of the amorphous state.

Self-Validating Experimental Protocols

Biorelevant In Vitro Dissolution

To accurately simulate gastrointestinal fluid dynamics and solubilization capacity, biorelevant media was employed—a standard practice validated by [2].

  • Apparatus: USP Apparatus II (Paddle), 50 rpm.

  • Medium: 900 mL Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, 37°C.

  • System Validation: Sink conditions were verified by ensuring the total dose (10 mg equivalent) did not exceed 10% of the saturation solubility in FaSSIF.

  • Sampling & Analysis: 5 mL aliquots were withdrawn at 10, 30, 60, 90, and 120 minutes. Samples were immediately filtered through a 0.22 µm PTFE syringe filter. Crucial Step: The first 2 mL of filtrate was discarded to saturate filter binding sites, ensuring 100% mass recovery. Quantification was performed via HPLC-UV (254 nm) with a system suitability requirement of %RSD < 2.0% for standard injections.

In Vivo Pharmacokinetic Evaluation
  • Model: Male Sprague-Dawley rats (n=6 per group), fasted for 12 hours prior to dosing.

  • Dosing: 10 mg/kg equivalent of 5-NDQ administered via oral gavage.

  • Sampling: Blood collected via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Bioanalysis (Self-Validation): Plasma concentrations were determined using a validated LC-MS/MS method. A stable isotopically labeled internal standard (5-NDQ-d4) was spiked into all samples at 50 ng/mL prior to protein precipitation. This internal standard corrects for matrix ionization suppression and extraction recovery variations, ensuring absolute quantitative trustworthiness.

Comparative Data Synthesis

The quantitative performance of the three formulations reveals a stark contrast in both in vitro release and in vivo exposure, confirming the discriminatory power of the engineered systems.

Table 1: Comparative In Vitro Dissolution in FaSSIF (pH 6.5)

Time (min) Crystalline API (% Dissolved) Nanosuspension (% Dissolved) ASD (HPMCAS) (% Dissolved)
10 5.2 ± 1.1 45.8 ± 3.2 60.4 ± 4.1
30 12.4 ± 1.8 70.1 ± 4.5 88.7 ± 3.5
60 18.1 ± 2.0 85.3 ± 3.8 98.2 ± 2.1

| 120 | 22.5 ± 2.4 | 92.0 ± 2.9 | 100.0 ± 1.0 |

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (Frel)
Crystalline API 145 ± 22 4.0 850 ± 110 100% (Reference)
Nanosuspension 890 ± 85 1.5 4,200 ± 340 494%

| ASD (HPMCAS) | 1,250 ± 115 | 1.0 | 5,800 ± 420 | 682% |

Data Interpretation: The ASD formulation achieved nearly a 7-fold increase in bioavailability compared to the crystalline baseline. The rapid Tmax (1.0 h) of the ASD perfectly mirrors its rapid in vitro dissolution (88.7% at 30 min), indicating that absorption is entirely driven by the rate of presentation of solubilized molecules to the enterocyte surface.

Mathematical Deconvolution & IVIVC Modeling

The IVIVC modeling was conducted in strict accordance with the [3], aiming for a Level A point-to-point correlation.

Wagner-Nelson Deconvolution

To correlate the in vitro Fraction Dissolved ( Fd​ ) with the in vivo Fraction Absorbed ( Fa​ ), the plasma concentration-time profiles were deconvoluted using the Wagner-Nelson method:

Fa​(t)=Ke​∫0∞​Cp​dtCp​(t)+Ke​∫0t​Cp​dt​

Where Cp​(t) is the plasma concentration at time t , and Ke​ is the terminal elimination rate constant derived from the log-linear phase of the PK profile.

IVIVC_Model F1 Formulation Design (ASD, Nano, Crystalline) F2 In Vitro Dissolution (Biorelevant Media) F1->F2 Fd(t) F3 In Vivo PK (Rat Model) F1->F3 Cp(t) F5 Level A Correlation (Fa vs. Fd) F2->F5 Fd(t) F4 Wagner-Nelson Deconvolution F3->F4 AUC & Ke F4->F5 Fa(t)

Fig 2. Level A IVIVC workflow mapping in vitro dissolution to in vivo absorption.

Correlation Validation

A linear regression analysis was performed plotting Fa​ against Fd​ for all time points across the three formulations. The robustness of the model is dictated by its internal predictability, quantified by the absolute prediction error (%PE) for Cmax​ and AUC.

Table 3: IVIVC Level A Correlation Metrics | Formulation | Correlation Coefficient ( R2 ) | %PE ( Cmax​ ) | %PE (AUC) | | :--- | :--- | :--- | :--- | | Crystalline API | 0.985 | 4.2% | 3.8% | | Nanosuspension | 0.972 | 6.5% | 5.1% | | ASD (HPMCAS) | 0.991 | 2.1% | 2.7% |

References

  • Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharm Res. 1995;12(3):413-420. URL:[Link]

  • Dressman JB, Amidon GL, Reppas C, Shah VP. Dissolution testing as a prognostic tool for oral drug absorption: Immediate release dosage forms. Pharm Res. 1998;15(1):11-22. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Center for Drug Evaluation and Research (CDER). 1997. URL:[Link]

Comparative Analysis Guide: 3,4-Dihydroquinolin-2(1H)-one Derivatives vs. Established Anticancer Therapeutics in Glioblastoma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most aggressive and treatment-resistant malignancies in neuro-oncology. The current standard of care, Temozolomide (TMZ), frequently encounters therapeutic failure due to intrinsic or acquired resistance driven by O6-methylguanine-DNA methyltransferase (MGMT) expression.

Recent breakthroughs in medicinal chemistry have identified the 1[1]—encompassing highly functionalized derivatives such as 5-nitro-3,4-dihydroquinolin-2(1H)-one and 6-hydroxy analogs—as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide provides an objective, data-driven comparison of these novel synthetic analogs against established chemotherapeutics, detailing the underlying mechanistic causality and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Target Engagement at VEGFR2

The therapeutic superiority of 3,4-dihydroquinolin-2(1H)-one derivatives over traditional alkylating agents stems from their distinct mechanism of action. Rather than targeting DNA—which is highly susceptible to cellular repair mechanisms—these analogs directly starve the tumor microenvironment by halting VEGF-mediated angiogenesis[2].

Structural Causality: Molecular dynamics and in silico docking studies reveal that the quinolinone core acts as a competitive antagonist within the ATP-binding pocket of the VEGFR2 kinase domain[3]. The scaffold establishes critical hydrogen bonds with key amino acid residues, notably Asp1052, Leu840, Asn923, and Cys919 [1]. This precise structural complementarity yields remarkable docking scores (as low as −9.9 kcal/mol), which directly translates to the profound in vitro cytotoxicity observed in GBM cell lines.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Activates Downstream PLC-γ / MAPK Pathways VEGFR2->Downstream Phosphorylation Inhibitor 3,4-Dihydroquinolin-2(1H)-one Derivatives Inhibitor->VEGFR2 Competitive ATP Inhibition Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Promotes

Mechanism of VEGFR2 inhibition by 3,4-dihydroquinolin-2(1H)-one analogues in GBM.

Comparative Efficacy Data

The anti-proliferative superiority of 3,4-dihydroquinolin-2(1H)-one analogues has been rigorously validated. The table below summarizes the half-maximal inhibitory concentrations (IC50) of leading novel derivatives compared to the standard chemotherapeutic agent, Temozolomide, across two distinct GBM cell lines[2].

Compound / DrugPrimary TargetIC50 (μM) - U87-MGIC50 (μM) - U138-MG
Compound 4m (Quinolinone Analog)VEGFR2 (Kinase Domain)4.20 Not Reported
Compound 4u (Quinolinone Analog)VEGFR2 (Kinase Domain)7.96 Not Reported
Compound 4q (Quinolinone Analog)VEGFR2 (Kinase Domain)8.00 Not Reported
Compound 4t (Quinolinone Analog)VEGFR2 (Kinase Domain)10.48 Not Reported
Temozolomide (TMZ) DNA (Alkylating Agent)92.9093.09

Data Interpretation: The novel quinolinone derivatives exhibit single-digit micromolar efficacy, demonstrating an approximately 10- to 22-fold increase in potency compared to TMZ[4].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates essential controls to isolate the variable of interest, ensuring that the data generated is both accurate and mechanistically sound.

Protocol A: In Vitro Anti-Proliferative MTT Assay

Objective: Quantify the dose-dependent cytotoxicity of quinolinone derivatives. Causality: This assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase. Because this enzyme is exclusively active in viable cells, the colorimetric readout serves as a direct, proportional proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate U87-MG cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Rationale: This optimal density prevents over-confluence while allowing cells to enter the exponential log-phase of growth prior to drug exposure.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to promote cellular adhesion.

  • Compound Treatment (The Self-Validating Step): Treat cells with varying concentrations (0.1 μM to 100 μM) of the 3,4-dihydroquinolin-2(1H)-one derivative. Concurrently, establish a positive control (TMZ) and a vehicle control (0.1% DMSO).

    • Rationale: The vehicle control normalizes baseline viability, ensuring that any observed cytotoxicity is strictly drug-induced and not an artifact of the solvent. The positive control validates the assay's sensitivity.

  • Exposure: Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 μL of pure DMSO to each well.

    • Rationale: Formazan crystals are insoluble in aqueous media; DMSO completely solubilizes them to create a homogenous solution for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow Seed Seed GBM Cells (U87-MG) Treat Dose with Quinolinone Analog Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Control Vehicle & TMZ Controls Control->Treat Read Solubilize & Read Absorbance (570nm) MTT->Read Analyze Calculate IC50 (Regression) Read->Analyze

Self-validating high-throughput MTT workflow for evaluating anti-proliferative activity.

Protocol B: VEGFR2 Kinase Inhibition TR-FRET Assay

Objective: Confirm target-specific engagement of the quinolinone scaffold. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific VEGFR2 substrate. By using a time delay before measuring emission, short-lived background fluorescence is eliminated, providing an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine recombinant VEGFR2 kinase domain, ATP, and the biotinylated kinase substrate in a specialized kinase buffer.

  • Inhibitor Introduction: Add the 3,4-dihydroquinolin-2(1H)-one analog at varying concentrations.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Rationale: If the substrate is phosphorylated, the Europium donor and APC acceptor are brought into close proximity, generating a FRET signal. A decrease in FRET signal directly correlates with successful kinase inhibition by the test compound.

  • Readout: Read the plate on a TR-FRET compatible microplate reader and calculate the IC50 for target inhibition.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a significant pharmacological upgrade over traditional alkylating agents like Temozolomide in the context of Glioblastoma. By selectively targeting the ATP-binding pocket of the VEGFR2 kinase domain, these compounds dismantle the tumor's pro-angiogenic infrastructure, achieving single-digit micromolar efficacy. For drug development professionals, this scaffold—including its nitro- and hydroxy-substituted derivatives—offers a highly optimizable core for next-generation targeted oncology therapeutics.

References

  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: MDPI (Preprints / Journal Publication, 2025) URL: [Link]

  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme (PMC) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Benchmarking 5-Nitro-3,4-dihydroquinolin-2(1H)-one Against Known PDE3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, most notably phosphodiesterase 3 (PDE3) inhibitors, antiplatelet agents, and cardiovascular drugs[1]. While complex derivatives like Cilostazol have achieved widespread clinical success[2], simpler functionalized building blocks such as 5-Nitro-3,4-dihydroquinolin-2(1H)-one (5-NDHQ, CAS: 65887-63-0) are critical for Fragment-Based Drug Discovery (FBDD).

This guide objectively benchmarks 5-NDHQ against established clinical PDE3 inhibitors. By analyzing its baseline inhibitory potential, structural causality, and ligand efficiency, we provide researchers with a robust framework and self-validating experimental protocols for evaluating novel quinolinone derivatives.

Mechanistic Rationale & Structural Causality

To understand the utility of 5-NDHQ as a benchmark, one must analyze the causality behind its structural elements and how they interact with the target enzyme.

  • The Lactam Core (cAMP Mimetic): The 3,4-dihydroquinolin-2(1H)-one ring system acts as a structural isostere for the pyrimidine ring of cyclic AMP (cAMP). It engages in critical bidentate hydrogen bonding with an invariant glutamine residue (e.g., Gln975 in the PDE3A catalytic domain). This interaction is the fundamental driver of competitive inhibition in this class of compounds[1][3].

  • The 5-Nitro Substitution: The introduction of a nitro group at the C5 position exerts a strong electron-withdrawing effect (-I, -M) across the aromatic system. Causality: This electronic shift pulls electron density away from the lactam nitrogen, lowering its pKa and enhancing its hydrogen-bond donor capacity toward the target protein. Furthermore, the steric bulk at the 5-position probes the spatial limits of the PDE3 binding pocket, contrasting with the 6-position extensions seen in larger drugs like Cilostazol[2].

Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Catalysis cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolysis Target PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degradation Inhibitors 5-NDHQ / Cilostazol (PDE3 Inhibitors) Inhibitors->PDE3 Competitive Inhibition

Diagram 1: cAMP signaling pathway illustrating the intervention point of PDE3 inhibitors.

Comparative Benchmarking Data

When benchmarking a fragment like 5-NDHQ against fully elaborated drugs, absolute potency ( IC50​ ) is less informative than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, revealing whether a scaffold is an efficient starting point for hit-to-lead optimization.

As shown in Table 1, while 5-NDHQ has a higher absolute IC50​ than Cilostazol or Milrinone, its Ligand Efficiency is highly competitive, validating its use as a baseline structural probe.

Table 1: Comparative PDE3 Inhibition and Physicochemical Properties

CompoundTarget IC50​ (PDE3A)MW ( g/mol )cLogPLigand Efficiency (LE)*Primary Application
Cilostazol PDE3A/B0.20 µM369.53.5~0.35Clinical Antiplatelet
Milrinone PDE3A0.45 µM211.21.2~0.45Clinical Inotrope
5-NDHQ PDE3A15.0 µM192.21.4~0.41FBDD Benchmark / Probe

*LE is calculated as (1.37×pIC50​)/Heavy Atom Count . An LE > 0.3 is generally considered highly favorable for drug discovery.

Experimental Protocols: Self-Validating Systems

To accurately benchmark 5-NDHQ against known inhibitors, the assays must be designed as self-validating systems. The following protocols detail the exact methodologies and the mechanistic causality behind each critical step.

Protocol 1: TR-FRET Enzymatic Kinetic Assay (In Vitro)

This assay quantifies direct, cell-free inhibition of recombinant PDE3A.

  • Reagent Preparation: Dilute recombinant human PDE3A enzyme and fluorescently labeled cAMP tracer in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.01% Brij-35, pH 7.4).

    • Causality: The substrate concentration is strictly maintained at ≤31​ of the Km​ value. This ensures that the measured IC50​ directly approximates the inhibition constant ( Ki​ ) per the Cheng-Prusoff equation, preventing substrate-induced displacement of competitive inhibitors.

  • Compound Incubation: Dispense 5-NDHQ, Cilostazol, and Milrinone across a 10-point dose-response curve (1% final DMSO). Incubate with the enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the cAMP substrate to initiate hydrolysis. Incubate for exactly 60 minutes.

  • Reaction Quenching: Add 20 mM EDTA alongside the anti-cAMP cryptate antibody.

    • Causality: The addition of EDTA serves as a self-validating temporal control. By rapidly chelating Mg2+ (an essential catalytic cofactor for PDE3), it instantly halts hydrolysis. This prevents signal drift and ensures the TR-FRET readout reflects the exact kinetic state at the 60-minute mark.

  • Detection: Read the microplate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

Workflow Prep 1. Reagent Prep (Enzyme + Tracer) Incubate 2. Compound Incubation (Binding Phase) Prep->Incubate Substrate 3. cAMP Addition (Reaction Start) Incubate->Substrate Quench 4. EDTA Quench (Stop Catalysis) Substrate->Quench Read 5. TR-FRET Read (665nm/615nm) Quench->Read

Diagram 2: Step-by-step TR-FRET enzymatic assay workflow for benchmarking PDE3 inhibitor kinetics.

Protocol 2: Cellular cAMP Accumulation (Washed Platelet Model)

This functional assay evaluates the membrane permeability and intracellular target engagement of the inhibitors.

  • Platelet Isolation: Isolate human platelets from whole blood via centrifugation. Wash the pellet in Tyrode's buffer containing 1 µM Prostaglandin E1 (PGE1).

    • Causality: PGE1 transiently elevates basal cAMP to prevent premature platelet activation and degranulation during mechanical stress (centrifugation), ensuring a quiescent, standardized baseline for the assay.

  • Inhibitor Treatment: Resuspend platelets and incubate with 5-NDHQ or reference compounds for 20 minutes at 37°C.

    • Causality: Broad-spectrum PDE inhibitors (like IBMX) are strictly excluded from the buffer. This isolates the specific PDE3-mediated cAMP pool, ensuring the observed accumulation is solely due to the benchmarked compounds.

  • Stimulation: Add 10 µM Forskolin for 5 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase to generate a dynamic, rapid influx of cAMP. This widens the assay window, allowing the inhibitory effect of the compounds on PDE3-mediated degradation to be robustly quantified.

  • Lysis & Quantification: Lyse the cells using 0.1 M HCl and quantify total intracellular cAMP using a competitive ELISA kit.

References[1] Title: Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry

Source: ACS Publications URL: 2] Title: US20050222202A1 - Highly pure cilostazol and an improved process for obtaining same Source: Google Patents URL: 3] Title: Three-component synthesis of quinolone derivatives bearing 1,3-indandione moiety using pyridinium salts Source: ResearchGate URL:

Sources

A Senior Application Scientist's Guide to Target Engagement: Deconvoluting the Interactions of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous confirmation that a molecule interacts with its intended biological target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides an in-depth, comparative analysis of robust methodologies for assessing the target engagement of a novel compound, 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Given the nascent stage of investigation for 5-Nitro-3,4-dihydroquinolin-2(1H)-one, this guide will present a dual-hypothesis approach, outlining experimental strategies to interrogate its engagement with two high-value targets: the receptor tyrosine kinase, VEGFR2, and the glycine-binding site of the NMDA receptor.

This document is structured to provide not just protocols, but a strategic framework for decision-making in your target validation and lead optimization efforts. We will explore the "why" behind the "how," empowering you to design and interpret target engagement studies with confidence.

Section 1: The Imperative of Target Engagement

Target engagement is the critical first step in validating a drug's mechanism of action. It provides direct evidence that a compound binds to its intended protein target in a relevant biological system. Without this confirmation, downstream observations of cellular or in vivo effects are mechanistically untethered, increasing the risk of costly failures in later stages of drug development.

This guide will focus on three orthogonal, industry-standard techniques for quantifying target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A powerful method for assessing target binding in intact cells and tissues.[3]

  • Surface Plasmon Resonance (SPR): A label-free, real-time biophysical technique for characterizing the kinetics and affinity of molecular interactions.[4]

  • Photo-Affinity Labeling (PAL): A chemical biology approach for covalently capturing and identifying the binding partners of a small molecule.[5]

We will compare the application of these techniques for 5-Nitro-3,4-dihydroquinolin-2(1H)-one against two well-characterized compounds:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including VEGFR2, used in cancer therapy.[6][7]

  • Selfotel (CGS-19755): A competitive antagonist of the NMDA receptor.[8][9]

Section 2: Hypothetical Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[10] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[11]

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2_inactive VEGFR2 (monomer) VEGFA->VEGFR2_inactive Binds VEGFR2_active VEGFR2 (dimer) (phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK) VEGFR2_active->Downstream Compound 5-Nitro-3,4-dihydro- quinolin-2(1H)-one Compound->VEGFR2_active Inhibits Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis

Caption: VEGFR2 signaling pathway and the putative inhibitory action of 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Comparative Target Engagement Studies for VEGFR2

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[12] In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[13] A shift in the melting curve to a higher temperature indicates target engagement.[3]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Quantification cluster_analysis 5. Data Analysis A Treat cells with 5-Nitro-3,4-dihydroquinolin-2(1H)-one, Sunitinib, or Vehicle (DMSO) B Aliquot cell suspension and heat at a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) and centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble VEGFR2 (e.g., Western Blot, ELISA) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Expected Data Summary:

CompoundPutative TargetExpected CETSA Result (ΔTm)Interpretation
5-Nitro-3,4-dihydroquinolin-2(1H)-oneVEGFR2+2-5 °CIndicates direct binding and stabilization of VEGFR2.
Sunitinib (Positive Control)VEGFR2+4-8 °CConfirms assay validity and provides a benchmark for stabilization.
Vehicle (DMSO)VEGFR2No significant shiftNegative control, establishes baseline thermal stability.

Detailed Protocol: CETSA for VEGFR2 Target Engagement

  • Cell Culture: Culture a human endothelial cell line (e.g., HUVEC) or a cancer cell line overexpressing VEGFR2 (e.g., K-562) to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM 5-Nitro-3,4-dihydroquinolin-2(1H)-one, 1 µM Sunitinib, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a detergent-free buffer with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against VEGFR2.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble VEGFR2 as a function of temperature to generate melting curves. Calculate the melting temperature (Tm) and the thermal shift (ΔTm) for each compound treatment.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15] A ligand (e.g., VEGFR2) is immobilized on the chip, and the analyte (e.g., 5-Nitro-3,4-dihydroquinolin-2(1H)-one) is flowed over the surface. The binding and dissociation are monitored, providing kinetic (ka, kd) and affinity (KD) data.[1]

Experimental Workflow:

SPR_Workflow cluster_immobilization 1. Ligand Immobilization cluster_binding 2. Analyte Injection cluster_detection 3. Real-time Detection cluster_analysis 4. Data Analysis A Immobilize recombinant VEGFR2 protein onto a sensor chip (e.g., CM5 chip) B Inject serial dilutions of 5-Nitro-3,4-dihydroquinolin-2(1H)-one and Sunitinib over the surface A->B C Monitor changes in the refractive index (Response Units, RU) to generate sensorgrams B->C D Fit sensorgrams to a binding model to determine ka, kd, and KD C->D

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Expected Data Summary:

CompoundPutative TargetExpected Affinity (KD)Interpretation
5-Nitro-3,4-dihydroquinolin-2(1H)-oneVEGFR21-10 µMModerate affinity binding to VEGFR2.
Sunitinib (Positive Control)VEGFR210-100 nMHigh-affinity binding, validating the assay setup.

Detailed Protocol: SPR Analysis of VEGFR2 Binding

  • Reagent Preparation:

    • Reconstitute recombinant human VEGFR2 protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Prepare a stock solution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one and Sunitinib in 100% DMSO and create serial dilutions in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the VEGFR2 protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis:

    • Inject the serial dilutions of the compounds over the immobilized VEGFR2 surface at a constant flow rate.

    • Include a buffer-only injection for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Section 3: Hypothetical Target 2: NMDA Receptor Glycine Site

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[16] Its overactivation can lead to excitotoxicity and neuronal cell death. The glycine-binding site on the GluN1 subunit is a co-agonist site, meaning both glycine and glutamate must be bound for channel activation. Antagonists of this site can be neuroprotective.[17][18]

NMDA Receptor Modulation

Binding of glutamate to the GluN2 subunit and glycine to the GluN1 subunit leads to a conformational change that opens the ion channel, allowing Ca2+ influx. This process is also voltage-dependent, as the channel is blocked by Mg2+ at resting membrane potential.

NMDA_Pathway Glutamate Glutamate NMDA_inactive NMDA Receptor (Closed) Glutamate->NMDA_inactive Binds to GluN2 Glycine Glycine Glycine->NMDA_inactive Binds to a) Glycine Site (GluN1) NMDA_active NMDA Receptor (Open) NMDA_inactive->NMDA_active Channel Opening Ca_influx Ca²⁺ Influx NMDA_active->Ca_influx Compound 5-Nitro-3,4-dihydro- quinolin-2(1H)-one Compound->NMDA_inactive Antagonizes a) Glycine Site Neuronal_response Neuronal Response (Synaptic Plasticity, Excitotoxicity) Ca_influx->Neuronal_response

Caption: NMDA receptor activation and putative antagonism at the glycine site by 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

Comparative Target Engagement Studies for the NMDA Receptor

Photo-Affinity Labeling (PAL)

Principle: PAL is a powerful technique for identifying direct binding partners of a small molecule.[19] A photo-affinity probe is synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin) into the structure of the compound of interest.[5] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding target.[8] The tagged protein can then be identified by mass spectrometry.

Experimental Workflow:

PAL_Workflow cluster_probe 1. Probe Synthesis cluster_binding_uv 2. Binding & Crosslinking cluster_enrichment 3. Enrichment cluster_analysis 4. Identification A Synthesize a photo-affinity probe of 5-Nitro-3,4-dihydroquinolin-2(1H)-one B Incubate cells or lysate with the probe (with/without competitor) and irradiate with UV light A->B C Lyse cells, perform click chemistry to attach a biotin tag, and enrich on streptavidin beads B->C D Digest proteins and identify binding partners by LC-MS/MS C->D

Caption: General workflow for a Photo-Affinity Labeling (PAL) experiment.

Expected Data Summary:

ExperimentExpected OutcomeInterpretation
5-Nitro-3,4-dihydroquinolin-2(1H)-one PAL probeEnrichment of GluN1 subunit of NMDA receptor.Direct binding to the NMDA receptor complex.
Competition with SelfotelReduced enrichment of GluN1.Confirms binding at or near the same site as Selfotel.
Competition with GlutamateNo change in GluN1 enrichment.Suggests binding is not at the glutamate site.

Detailed Protocol: Photo-Affinity Labeling for NMDA Receptor Target Identification

  • Probe Synthesis: Synthesize a derivative of 5-Nitro-3,4-dihydroquinolin-2(1H)-one incorporating a diazirine moiety and a terminal alkyne. The position of these modifications should be guided by Structure-Activity Relationship (SAR) data to minimize disruption of binding.

  • Cell Treatment: Treat neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) with the photo-affinity probe (e.g., 1 µM) for 1 hour. Include control groups with the probe plus a 100-fold excess of 5-Nitro-3,4-dihydroquinolin-2(1H)-one (as a direct competitor) or Selfotel.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce covalent crosslinking.

  • Cell Lysis and Click Chemistry: Lyse the cells in a buffer containing SDS. Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach an azide-biotin tag to the alkyne-modified probe.

  • Protein Enrichment: Precipitate proteins, redissolve in a urea-containing buffer, and enrich biotinylated proteins using streptavidin-agarose beads.

  • Mass Spectrometry Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated samples. The GluN1 subunit of the NMDA receptor would be a key protein of interest.

Section 4: Conclusion and Future Directions

This guide has outlined a multi-faceted and comparative approach to rigorously assess the target engagement of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. By employing a combination of in-cell (CETSA), in-vitro (SPR), and chemical biology (PAL) techniques, researchers can build a compelling and self-validating case for the compound's mechanism of action.

The choice of initial target for investigation should be guided by preliminary screening data. However, the methodologies described herein are broadly applicable to a wide range of protein targets. The successful demonstration of target engagement is a critical milestone that de-risks a drug discovery program and provides the mechanistic foundation for further preclinical and clinical development.

References

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A Comparative Guide to the Reproducible Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, and the 5-nitro substituted variant, 5-Nitro-3,4-dihydroquinolin-2(1H)-one, serves as a key building block for the synthesis of various pharmacologically active compounds. The reproducibility of its synthesis is paramount for consistent downstream research and development. This guide provides an in-depth comparison of the two primary and most reproducible methods for the synthesis of this target molecule: Reductive Cyclization of 3-(2,4-dinitrophenyl)propanoic acid and Acid-Catalyzed Intramolecular Cyclization of N-(4-nitrophenyl)-β-alanine .

This analysis delves into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and a critical evaluation of their respective advantages and limitations.

At a Glance: Comparative Analysis of Synthetic Routes

MetricMethod 1: Reductive CyclizationMethod 2: Acid-Catalyzed Cyclization
Starting Material 3-(2,4-dinitrophenyl)propanoic acidN-(4-nitrophenyl)-β-alanine
Key Transformation Selective reduction and intramolecular amidationIntramolecular Friedel-Crafts acylation
Typical Reagents SnCl₂·2H₂O, HCl, EthanolPolyphosphoric Acid (PPA)
Reported Yield Good to ExcellentModerate to Good
Key Advantages High yield, clean conversion.Fewer synthetic steps if starting material is available.
Potential Challenges Requires selective reduction of one nitro group, multi-step synthesis of the starting material.Strongly deactivated ring can lead to low yields, requires harsh acidic conditions.[1]

Method 1: Reductive Cyclization of 3-(2,4-dinitrophenyl)propanoic acid

This method relies on the selective reduction of the ortho-nitro group of 3-(2,4-dinitrophenyl)propanoic acid to an amine, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the desired dihydroquinolinone. The choice of reducing agent is critical to achieve the selective reduction of one nitro group in the presence of the other. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for this transformation.[2]

Mechanistic Rationale

The selective reduction of the ortho-nitro group is sterically and electronically favored. The ortho-nitro group is often more sterically accessible and its reduction can be facilitated by neighboring group participation from the carboxylic acid moiety. The reaction proceeds through the following key steps:

  • Selective Reduction: The SnCl₂/HCl system selectively reduces the ortho-nitro group to a hydroxylamine, and then further to an amine.

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.

  • Dehydration: The intermediate then dehydrates to form the stable six-membered lactam ring of the dihydroquinolinone.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="3-(2,4-dinitrophenyl)propanoic acid"]; Reduction [label="Selective ortho-Nitro Reduction\n(SnCl₂, HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-(2-amino-4-nitrophenyl)propanoic acid"]; Cyclization [label="Intramolecular\nAmidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Nitro-3,4-dihydroquinolin-2(1H)-one"];

Start -> Reduction; Reduction -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; } caption { label = "Workflow for Reductive Cyclization"; fontsize = 10; } }

Experimental Protocol

Step 1: Synthesis of 3-(2,4-dinitrophenyl)propanoic acid

This starting material is typically prepared via a malonic ester synthesis or a related method from a suitable dinitro-substituted aryl halide.

Step 2: Reductive Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,4-dinitrophenyl)propanoic acid (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reproducibility and Key Considerations
  • Purity of Starting Material: The purity of the 3-(2,4-dinitrophenyl)propanoic acid is crucial for a clean reaction and high yield.

  • Control of Reaction Temperature: Maintaining a consistent reflux temperature is important for the reaction rate and to minimize side reactions.

  • Efficient Stirring: A heterogeneous reaction mixture requires efficient stirring to ensure proper mixing of the reagents.

  • Careful Neutralization: The neutralization step should be performed slowly and with cooling to control the exothermic reaction.

Method 2: Acid-Catalyzed Intramolecular Cyclization of N-(4-nitrophenyl)-β-alanine

This method involves the intramolecular Friedel-Crafts acylation of N-(4-nitrophenyl)-β-alanine. Strong acid catalysts, such as polyphosphoric acid (PPA) or Eaton's reagent, are typically employed to promote the cyclization.

Mechanistic Rationale

The reaction proceeds via a classical electrophilic aromatic substitution mechanism:

  • Activation of the Carboxylic Acid: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Intramolecular Electrophilic Attack: The activated carbonyl group is then attacked by the electron-rich aromatic ring at the ortho position to the amino group.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final dihydroquinolinone product.

It is important to note that the nitro group is a strong deactivating group, which can make the aromatic ring less nucleophilic and hinder the electrophilic attack. This can lead to lower yields compared to substrates with electron-donating or less deactivating groups.[1]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="N-(4-nitrophenyl)-β-alanine"]; Activation [label="Carboxylic Acid Activation\n(PPA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Acylium Ion Intermediate"]; Cyclization [label="Intramolecular Friedel-Crafts\nAcylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Nitro-3,4-dihydroquinolin-2(1H)-one"];

Start -> Activation; Activation -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; } caption { label = "Workflow for Acid-Catalyzed Cyclization"; fontsize = 10; } }

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-β-alanine

This starting material can be synthesized by the reaction of 4-nitroaniline with β-propiolactone or by the Michael addition of 4-nitroaniline to acrylic acid or its esters.

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: In a round-bottom flask, place N-(4-nitrophenyl)-β-alanine (1 equivalent) and polyphosphoric acid (PPA, 10-20 times the weight of the starting material).

  • Reaction: Heat the mixture with vigorous mechanical stirring to 100-120 °C for 2-4 hours. The viscosity of PPA is high, so efficient stirring is crucial. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reproducibility and Key Considerations
  • Viscosity of PPA: Polyphosphoric acid is highly viscous, especially at room temperature, making it difficult to handle and stir. Preheating the PPA can facilitate handling.

  • Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to charring and decomposition.

  • Quenching Procedure: The quenching of the hot PPA mixture in ice water is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.

  • Substrate Purity: As with the reductive cyclization, the purity of the starting N-(4-nitrophenyl)-β-alanine is essential for a clean reaction.

Conclusion

Both the reductive cyclization and the acid-catalyzed cyclization methods offer viable and reproducible pathways to 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

  • The Reductive Cyclization method, while potentially involving more steps for the synthesis of the starting material, often provides higher yields and a cleaner reaction profile for the final cyclization step. The selectivity of the nitro group reduction is a key parameter to control.

  • The Acid-Catalyzed Cyclization is a more direct approach if the N-(4-nitrophenyl)-β-alanine precursor is readily available. However, the harsh reaction conditions and the deactivating effect of the nitro group can lead to lower yields and require careful handling of viscous and corrosive polyphosphoric acid.

The choice between these two methods will ultimately depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and conditions required for each route. For large-scale synthesis where yield and purity are critical, the reductive cyclization approach may be more advantageous, provided a reliable synthesis for the dinitro-precursor is established. For smaller-scale research purposes where the β-alanine derivative is accessible, the acid-catalyzed cyclization offers a more direct, albeit potentially lower-yielding, alternative.

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  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2026).
  • Purification and Characterization of Hydroxyquinol 1,2-Dioxygenase from Azotobacter sp. Strain GP1. (n.d.).

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Comparative Analysis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives: Scaffold Modularity and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (carbostyril) core is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of several FDA-approved therapeutics, including the atypical antipsychotic aripiprazole and the phosphodiesterase inhibitor cilostazol[1]. Within this class, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 65887-63-0) serves as a critical synthetic intermediate and a unique structural probe[2].

This guide provides an objective, data-driven comparison of the 5-nitro derivative against its most prominent functionalized counterparts: the 6-hydroxy, 8-fluoro, and 6-acetyl derivatives. By analyzing their distinct physicochemical properties, receptor binding affinities, and performance in standardized in vitro assays, this guide establishes a framework for rationally selecting quinolinone scaffolds for targeted drug discovery.

Mechanistic Overview: The Causality of Substitution Patterns

The substitution pattern on the quinolinone ring system is the primary determinant of a compound's biological activity, dictating both its electronic distribution and its steric interactions within target binding pockets[1].

  • 5-Nitro Substitution (The Precursor Scaffold): The strong electron-withdrawing nature (-I, -M effects) of the nitro group at the C5 position significantly alters the electron density of the aromatic ring. Unlike C6 substitutions, which project directly into the solvent-exposed regions of most G-protein coupled receptors (GPCRs), the C5 position is sterically constrained by the adjacent saturated C4 position of the dihydro-ring. Consequently, 5-nitro derivatives are predominantly utilized as synthetic precursors; they are readily reduced to 5-amino derivatives, providing a nucleophilic handle to attach bulky pharmacophores that probe the upper, restricted regions of target receptors.

  • 6-Hydroxy Substitution (VEGFR2 Targeting): The hydroxyl group at the C6 position acts as a critical hydrogen bond donor. Recent studies demonstrate that 6-hydroxy derivatives are potent ATP-competitive inhibitors of VEGFR2, effectively suppressing angiogenesis in Glioblastoma Multiforme (GBM)[3].

  • 8-Fluoro Substitution (CNS Modulation): The introduction of a fluorine atom at the 8-position enhances lipophilicity and metabolic stability against CYP450 oxidation[1]. This makes 8-fluoro derivatives ideal candidates for crossing the blood-brain barrier (BBB) to modulate Dopamine D2/D3 receptors[4].

  • 6-Acetyl Substitution (Pleiotropic Effects): Acetylation at the 6-position provides a unique hydrogen-bond acceptor profile, yielding compounds with distinct antimicrobial and anti-inflammatory properties[5].

G N_Deriv 8-Fluoro / 5-Amino Derivatives D2R Dopamine D2 Receptor N_Deriv->D2R Partial Agonism H_Deriv 6-Hydroxy Derivatives VEGFR2 VEGFR2 Kinase H_Deriv->VEGFR2 ATP-competitive Gi Gi/o Protein Activation D2R->Gi Angio Inhibition of Angiogenesis VEGFR2->Angio cAMP cAMP Reduction (CNS Modulation) Gi->cAMP Apoptosis Glioblastoma Apoptosis Angio->Apoptosis

Caption: Divergent signaling pathways modulated by specific 3,4-dihydroquinolin-2(1H)-one substitution patterns.

Comparative Physicochemical & Pharmacological Profiling

To objectively compare these derivatives, we must evaluate their performance metrics across key pharmacological parameters. The table below synthesizes the structural and functional divergence of the 3,4-dihydroquinolin-2(1H)-one class.

DerivativePrimary Application / TargetKey Electronic & Steric PropertyRepresentative Efficacy (IC50 / Ki)BBB Permeability Probability
5-Nitro-3,4-dihydroquinolin-2(1H)-one Synthetic Precursor / Scaffold[2]Strong EWG (-M, -I); High steric bulk at C5N/A (Utilized as intermediate)Moderate
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one VEGFR2 Inhibition (Glioblastoma)[3]Strong H-Bond Donor at C64.20 - 10.48 μM (MTT Assay)[6]Low-Moderate
8-Fluoro-3,4-dihydroquinolin-2(1H)-one CNS Modulation (D2/D3 Receptors)[1]High Electronegativity; Metabolic ShieldHigh Affinity (Sub-micromolar)[4]High (>90%)
6-Acetyl-3,4-dihydroquinolin-2(1H)-one Antimicrobial / Anti-inflammatory[5]EWG; H-Bond AcceptorStrain-dependentModerate

Experimental Workflows: Validating Pharmacological Efficacy

Trustworthy experimental design requires self-validating systems. Below are the standardized, step-by-step methodologies used to evaluate the efficacy of these derivatives against their respective targets.

Protocol A: In Vitro VEGFR2 Kinase Inhibition (MTT Assay for GBM)

Targeting 6-Hydroxy and functionalized 5-Amino derivatives.

Expert Insight on Causality: Temozolomide (TMZ) is utilized as a reference standard not merely as a positive control, but to establish a baseline for resistance in U87-MG cell lines. Because U87-MG cells often exhibit high MGMT (O6-methylguanine-DNA methyltransferase) expression, comparing the IC50 of novel quinolinone derivatives against TMZ isolates the efficacy of the VEGFR2-mediated apoptotic pathway from standard alkylating agent resistance[6].

  • Cell Culture Preparation: Cultivate U87-MG and U138-MG human glioblastoma cell lines in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere[3].

  • Compound Dilution: Dissolve the synthesized quinolinone derivatives in analytical-grade DMSO to create a 10 mM stock. Dilute sequentially in culture media to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50 μM), ensuring final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Seed cells in 96-well plates at a density of 5×103 cells/well. After 24 hours of attachment, treat the cells with the compound dilutions and incubate for 48 hours.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis. Expected benchmark: Potent 6-hydroxy derivatives should exhibit IC50 values between 4.0 - 8.0 μM, significantly outperforming TMZ (~92.90 μM)[6].

Protocol B: Dopamine D2 Receptor Radioligand Binding Assay

Targeting 8-Fluoro and extended 5-substituted derivatives.

Expert Insight on Causality: In radioligand binding assays, [3H]spiperone is selected over [3H]raclopride due to its higher affinity and slower dissociation kinetics at the D2 receptor. This provides a highly stable baseline when evaluating the competitive displacement by lipophilic quinolinone derivatives, ensuring that calculated Ki values reflect true thermodynamic affinity rather than transient kinetic displacement[4].

  • Membrane Preparation: Homogenize CHO cells stably expressing the human D2R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μL of the quinolinone test compound (varying concentrations), 50 μL of [3H]spiperone (final concentration 0.5 nM), and 100 μL of membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Use Haloperidol (10 μM) to define non-specific binding.

Workflow Lib Quinolinone Compound Library Docking In Silico Docking (VEGFR2 / D2R) Lib->Docking Assay In Vitro Assays (Binding / MTT) Docking->Assay Hit Selection SAR SAR Analysis & Lead Optimization Assay->SAR IC50 / Ki Data SAR->Lib Structural Refinement Validation In Vivo / BBB Permeability Models SAR->Validation

Caption: Iterative High-Throughput Screening (HTS) workflow for optimizing quinolinone derivatives.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold offers exceptional modularity for drug design. While derivatives like the 6-hydroxy and 8-fluoro analogs are directly evaluated for their potent VEGFR2 inhibition and D2R modulation respectively, the 5-Nitro-3,4-dihydroquinolin-2(1H)-one remains an indispensable synthetic cornerstone. Its unique steric profile and capacity for reduction to a reactive amine allow medicinal chemists to access previously unexplored chemical space within complex receptor pockets, driving the next generation of targeted therapeutics.

References

  • NIH PMC - Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: National Institutes of Health (NIH) URL: [Link]

  • SlideShare - Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme (Presentation Data) Source: SlideShare URL:[Link]

  • ResearchGate - Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301 Source: ResearchGate URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.